2-(1,4-Benzodioxan-2-yl)ethanol
Beschreibung
The exact mass of the compound 2-(1,4-Benzodioxan-2-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,4-Benzodioxan-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Benzodioxan-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62590-71-0 | |
| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
therapeutic potential of 1,4-benzodioxan scaffold derivatives
Topic: The Privileged 1,4-Benzodioxan Scaffold: Structural Pharmacology, Synthetic Architectures, and Therapeutic Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 1,4-benzodioxan (1,4-benzodioxine) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS), the 1,4-benzodioxan core offers a rigidified ethylenedioxy bridge that constrains the catechol ether moiety, optimizing binding entropy while serving as a bioisostere for the indole nucleus and catechol systems.
This technical guide dissects the scaffold’s utility across three axes: Structural Pharmacology (why it binds), Therapeutic Verticals (specifically
Structural Pharmacology: The "Oxygen Clamp"
The 1,4-benzodioxan ring system is not merely a linker; it is a pharmacophoric anchor. Its efficacy is driven by three physicochemical pillars:
-
Conformational Restriction: The ethylene bridge locks the two oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding compared to open-chain dimethoxybenzenes.
-
Electronic Donation: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors (HBA). In
-adrenoreceptor antagonists like Doxazosin , these oxygens mimic the catechol hydroxyls of epinephrine/norepinephrine without the metabolic instability (COMT degradation). -
Lipophilicity Balance: The scaffold increases logP compared to bare catechols, enhancing blood-brain barrier (BBB) penetration—critical for CNS agents targeting 5-HT receptors.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the canonical SAR logic for the scaffold.
Figure 1: Core SAR determinants. The C2/C3 positions offer stereochemical control, while the aromatic ring allows for electronic modulation.
Therapeutic Verticals & Mechanisms[1][2]
A. Cardiovascular & CNS: The Adrenergic/Serotonergic Axis
The scaffold is historically validated in
-
Mechanism: The benzodioxan moiety occupies a hydrophobic pocket in the transmembrane domain of the GPCR. The oxygen atoms likely participate in hydrogen bonding with Serine residues (e.g., Ser188/Ser192 in
), mimicking the endogenous catecholamine binding mode. -
Key Drug: Doxazosin (Cardura). It utilizes the benzodioxan ring fused to a quinazoline to lower peripheral vascular resistance.
B. Oncology: Tubulin & HSP90 Targeting
Recent medicinal chemistry has pivoted toward oncology.
-
Tubulin Polymerization Inhibition: Derivatives substituted at the 6-position with heterocyclic moieties (e.g., oxadiazoles) bind to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.[1][2]
-
HSP90 Inhibition: Compounds like CCT018159 utilize the scaffold to inhibit the ATPase activity of Heat Shock Protein 90, destabilizing oncoproteins.[3]
Comparative Data: Key Ligands
| Compound | Primary Target | Mechanism of Action | Therapeutic Indication |
| Doxazosin | Antagonist (GPCR blockade) | Hypertension, BPH | |
| Piperoxan | Antagonist | Historical diagnostic | |
| Flesinoxan | 5-HT | High-affinity Agonist | Anxiolytic / Antidepressant |
| Silybin | Antioxidant / NF- | Radical Scavenging / Hepatoprotection | Liver Cirrhosis / Toxicity |
| CCT018159 | HSP90 | ATPase Inhibitor | Experimental Oncology |
Synthetic Architectures
The synthesis of 1,4-benzodioxan is chemically robust but requires attention to regioselectivity when the starting catechol is unsymmetrical.
Pathway A: The Epichlorohydrin Route (Standard)
The most common industrial route involves the reaction of a catechol with epichlorohydrin (or 3-chloro-1,2-propanediol) under basic conditions. This yields the 2-hydroxymethyl-1,4-benzodioxan intermediate, which is a versatile handle for further functionalization (e.g., tosylation followed by amine displacement).
Pathway B: The Gallic Acid Route (Functionalized)
For highly substituted derivatives (e.g., positions 6,7,8), starting with Gallic acid (3,4,5-trihydroxybenzoic acid) allows for the introduction of a carboxylate handle at position 6, enabling amide coupling for library generation.
Figure 2: General synthetic workflow for accessing amino-alkyl-benzodioxan libraries.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxymethyl-1,4-benzodioxan
Scope: This is the foundational intermediate for 90% of benzodioxan-based drugs.
Reagents: Pyrocatechol (1.0 eq), Epichlorohydrin (1.5 eq), Potassium Carbonate (
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyrocatechol (11.0 g, 0.1 mol) in anhydrous Acetone (150 mL).
-
Addition: Add anhydrous
(27.6 g, 0.2 mol) and stir for 15 minutes at room temperature to facilitate deprotonation. -
Cyclization: Add Epichlorohydrin (11.7 mL, 0.15 mol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Filter off the inorganic salts (
, unreacted carbonate) while hot. Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in
, wash with 10% NaOH (to remove unreacted catechol) and brine. Dry over . -
Yield: The resulting oil (approx. 70-80% yield) can be used directly or distilled.
Protocol B: Tubulin Polymerization Assay (In Vitro Validation)
Scope: To verify if a benzodioxan derivative acts as an anticancer agent via microtubule destabilization.
Reagents: Purified Tubulin protein (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Treatment: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10
). Include a Paclitaxel control (stabilizer) and Colchicine control (inhibitor). -
Measurement: Transfer to a pre-warmed 96-well plate (
). -
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
-
Analysis: Polymerization is observed as an increase in turbidity (
). An effective benzodioxan inhibitor will suppress this increase, similar to Colchicine.
Future Directions
The 1,4-benzodioxan scaffold is evolving beyond simple receptor antagonism.[4]
-
PROTACs: Researchers are now using the benzodioxan core as the "warhead" ligand for E3 ligase linkers to degrade specific proteins like HSP90 rather than just inhibiting them.
-
Multi-Target Ligands (MTDLs): Designing hybrids that target both Acetylcholinesterase (AChE) and 5-HT receptors for Alzheimer's disease therapy, leveraging the scaffold's ability to span the active site gorge of AChE.
References
-
Bolchi, C., et al. (2020).[5] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.
-
Idris, N., et al. (2022).[6] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.
-
Vazquez, G., et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives." Bioorganic & Medicinal Chemistry.
-
Cheng, Y., et al. (2022). "A review of research progress of antitumor drugs based on tubulin targets." Translational Cancer Research.
-
Quaglia, W., et al. (2008). "Structure-activity relationships in 1,4-benzodioxan-related compounds. From 1,4-benzodioxane to 1,4-dioxane ring." Journal of Medicinal Chemistry.
Sources
- 1. Prospective mechanism of action of the tubulysin synthetic derivative (TAM 1344) in HCT116 colon cancer cell line - Journal of King Saud University - Science [jksus.org]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Technical Guide: 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2) in Medicinal Chemistry
[1][2][3]
Executive Summary & Core Identity
CAS 2164-33-2 , chemically known as 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (or 2-chloromethyl-1,4-benzodioxane), is a foundational electrophile in medicinal chemistry.[1] It serves as the primary "warhead" for introducing the 1,4-benzodioxane scaffold—a "privileged structure" capable of binding to a diverse array of G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes.[1]
This compound gained historical prominence as the key intermediate in the synthesis of Piperoxan , the first antihistamine discovered, and continues to be relevant in the design of
Chemical Profile Table
| Property | Data |
| CAS Number | 2164-33-2 |
| IUPAC Name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine |
| Molecular Formula | C |
| Molecular Weight | 184.62 g/mol |
| Physical State | Viscous liquid / Low-melting solid |
| Key Reactivity | Electrophilic alkylation (S |
| Structural Class | Benzodioxane (Heterobicycle) |
Synthesis & Production Logic
The synthesis of CAS 2164-33-2 is a classic example of heterocycle formation via nucleophilic substitution and ring closure.[1] The process must be controlled to prevent polymerization of the epoxide intermediate.
Mechanistic Pathway[2][7]
-
Condensation: Catechol (1,2-dihydroxybenzene) reacts with epichlorohydrin under basic conditions.[1][2]
-
Cyclization: The phenoxide ion attacks the epoxide, opening the ring and subsequently displacing the chloride (or attacking the epoxide again after closure) to form the 1,4-dioxane ring.
-
Halogenation (Optional Step if OH intermediate isolated): If the process yields 2-hydroxymethyl-1,4-benzodioxane, it is converted to the chloride using thionyl chloride (SOCl
).[1]
Synthesis Diagram (DOT)
Figure 1: The stepwise conversion of Catechol to the chloromethyl-benzodioxane scaffold.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane
Note: This protocol synthesizes the target directly or via the alcohol intermediate.[1]
Step 1: Cyclization
-
Reagents: Dissolve Catechol (0.1 mol) in acetone/water (or ethanol). Add NaOH (0.2 mol) dropwise.
-
Addition: Add Epichlorohydrin (0.12 mol) slowly at reflux temperature.
-
Reaction: Reflux for 4–6 hours. The base facilitates the double nucleophilic attack of the catechol hydroxyls on the epichlorohydrin.
-
Workup: Evaporate solvent, extract with ethyl acetate, wash with brine, and dry over Na
SO . -
Result: This typically yields 2-hydroxymethyl-1,4-benzodioxane (CAS 3663-82-9).[3][1][2]
Step 2: Chlorination (To generate CAS 2164-33-2) [1][2]
-
Reagents: Dissolve the hydroxymethyl intermediate in dry chloroform or DCM.
-
Reaction: Add Thionyl Chloride (SOCl
, 1.2 eq) dropwise at 0°C, then reflux for 2 hours. -
Purification: Quench with ice water, extract, and distill under reduced pressure.
-
Yield: The final product is the 2-chloromethyl derivative (CAS 2164-33-2).[3][1][2][4]
Medicinal Chemistry Applications
The 1,4-benzodioxane moiety is a bioisostere of the catechol ring found in adrenaline and dopamine, but it is metabolically stable (resistant to COMT). CAS 2164-33-2 allows chemists to attach this stable "anchor" to various amines.[1]
Key Drug Classes & Derivatives
The chloromethyl group serves as a handle for N-alkylation .[1]
| Drug/Compound | Therapeutic Class | Role of CAS 2164-33-2 |
| Piperoxan | Antihistamine / | The first antihistamine (1933).[1][2] Synthesized by reacting CAS 2164-33-2 with piperidine.[1][2][4] |
| Prosympal | Adrenergic Blocker | Early sympatholytic agent.[1] |
| WB-4101 | Research Tool | Potent |
| Idazoxan | Although Idazoxan is an imidazoline, the benzodioxane ring provides the critical lipophilic binding element.[1] | |
| 5-HT | Antidepressants | Derivatives with long-chain amines often show high affinity for serotonin receptors (e.g., Flesinoxan analogs).[1] |
Structure-Activity Relationship (SAR) Logic
The success of this scaffold relies on the C2-position stereochemistry and the linker length.[1]
-
Stereochemistry: The (S)-enantiomer of benzodioxane derivatives is often more potent for
-adrenergic receptors, while the (R)-enantiomer may favor serotonergic targets.[1] CAS 2164-33-2 is typically synthesized as a racemate, but chiral epichlorohydrin can yield enantiopure versions.[1] -
Linker: The methylene chloride (-CH
Cl) allows for a one-carbon spacer.[1] Extending this spacer usually alters selectivity from -adrenergic to dopaminergic.[1]
SAR Diagram (DOT)
Figure 2: Modular construction of bioactive ligands using CAS 2164-33-2.
Experimental Protocol: N-Alkylation (General Procedure)
This is the standard workflow for converting CAS 2164-33-2 into a bioactive amine (e.g., Piperoxan analog).[1]
Objective: Couple 2-(chloromethyl)-1,4-benzodioxane with a secondary amine.
-
Reagents:
-
Substrate: CAS 2164-33-2 (1.0 eq).[1]
-
Nucleophile: Secondary amine (e.g., Piperidine, 1.2 eq).
-
Base: K
CO (2.0 eq) or Triethylamine. -
Solvent: Acetonitrile (ACN) or DMF.
-
Catalyst: KI (Potassium Iodide, 0.1 eq) – Critical for Finkelstein activation of the chloride.
-
-
Procedure:
-
Combine the amine, K
CO , and KI in ACN. -
Add CAS 2164-33-2 dropwise.[1]
-
Reflux the mixture for 12–24 hours. (Monitor via TLC/LCMS; the chloride is less reactive than a bromide, so heat and KI are necessary).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water.
-
Purification: The product is often an oil. Convert to the HCl salt by adding ethereal HCl for crystallization.
-
-
Validation:
References
-
Fourneau, E., & Bovet, D. (1933).[2] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane.[2] Archives Internationales de Pharmacodynamie et de Thérapie. (Historical reference for Piperoxan synthesis).
-
PubChem. (n.d.).[1] 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]
-
Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents.[1] 1. Synthesis of some 1,4-benzodioxans. Journal of Medicinal Chemistry.[6] (Detailed SAR of benzodioxane derivatives).
-
Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[6] Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | C9H9ClO2 | CID 95320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperoxan - Wikipedia [en.wikipedia.org]
- 3. 2-(CHLOROMETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE | 2164-33-2 [chemicalbook.com]
- 4. Piperoxan synthesis - chemicalbook [chemicalbook.com]
- 5. Benzodioxan - Wikipedia [en.wikipedia.org]
- 6. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: Structure-Activity Relationship of Benzodioxan-2-yl Ethanol Analogs
Executive Summary
The 1,4-benzodioxan-2-yl ethanol scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for G-protein coupled receptors (GPCRs), specifically
Historically anchored by the prototype compound WB-4101 , this scaffold's versatility lies in its ability to present a basic nitrogen atom at a precise distance from an aromatic core, mimicking the endogenous catecholamine pharmacophore while offering distinct hydrophobic interactions. This guide dissects the structure-activity relationships (SAR) of these analogs, detailing the synthetic pathways to access them and the molecular mechanisms driving their pharmacological profiles.
Structural Anatomy & Pharmacophore
To rationally design analogs, one must deconstruct the scaffold into four interacting domains. The core structure is typically a 2-hydroxy-2-(1,4-benzodioxan-2-yl)ethylamine derivative.
The Four-Point Pharmacophore
-
Domain A (The Aromatic Anchor): The benzene ring of the benzodioxan system. It engages in
- stacking interactions, typically with Phenylalanine residues in the receptor transmembrane domain (e.g., Phe308 in -AR). -
Domain B (The Chiral Center & Oxygen): The C2 position.[1] The stereochemistry here is critical. The ether oxygens act as weak hydrogen bond acceptors, influencing the electronic density of the aromatic ring.
-
Domain C (The Linker/Hydroxyl): The "ethanol" bridge. The
-hydroxyl group (resulting from epoxide opening) often serves as a hydrogen bond donor/acceptor, mimicking the -OH of norepinephrine. -
Domain D (The Basic Nitrogen & Distal Tail): A protonatable nitrogen is essential for forming a salt bridge with a conserved Aspartate residue (Asp113 in adrenergic receptors). The substituent attached to this nitrogen determines subtype selectivity (
vs. vs. 5-HT ).
Synthetic Strategies
The most robust route to these analogs involves the nucleophilic ring-opening of 2-oxiranyl-1,4-benzodioxan . This method allows for the late-stage introduction of diverse amine "tails."
Workflow Diagram: Retrosynthetic Analysis
The following diagram illustrates the logical flow from starting materials to the active pharmaceutical ingredient (API).
Caption: Modular synthesis via the epoxide intermediate allows for rapid library generation of amine derivatives.
Detailed Protocol: Epoxide Ring Opening
Objective: Synthesis of 2-((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl-1,4-benzodioxan (WB-4101 Analog).
Reagents:
-
(S)-2-Oxiranyl-1,4-benzodioxan (1.0 eq)
-
2-(2,6-Dimethoxyphenoxy)ethanamine (1.1 eq)
-
Ethanol (Absolute) or Isopropanol
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-2-oxiranyl-1,4-benzodioxan (1 mmol) in absolute ethanol (5 mL) in a sealed reaction vial.
-
Addition: Add the amine (1.1 mmol) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Note: Monitoring by TLC (MeOH/DCM 1:9) is crucial to observe the disappearance of the epoxide.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: The resulting oil is purified via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).
-
Salt Formation: Dissolve the free base in diethyl ether and treat with HCl/ether to precipitate the hydrochloride salt for stability and biological testing.
Scientific Rationale: The reaction proceeds via an
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly sensitive to steric and electronic perturbations.
Stereochemistry (The C2 Switch)
The stereocenter at C2 is the primary determinant of potency.
-
(S)-Enantiomer: Generally exhibits 10-100x higher affinity for
-AR subtypes compared to the (R)-enantiomer. This aligns with the spatial arrangement of the binding pocket where the benzodioxan oxygen atoms align with specific serine residues. -
(R)-Enantiomer: Often shows reduced
affinity but may retain or shift selectivity toward 5-HT receptors.
Benzene Ring Substitution (Region A)
Modifying the aromatic ring alters the electronic landscape.
| Substitution | Effect on | Effect on Selectivity | Mechanism |
| Unsubstituted | High ( | Moderate ( | Baseline hydrophobic interaction. |
| 5-Fluoro | Maintained/Increased | Slight | Metabolic stability; electronic withdrawal enhances ether oxygen acidity. |
| 8-Methoxy | High | High | Steric bulk at the 8-position clashes with residues in the |
| 6,7-Dichloro | Variable | Decreased Selectivity | Increased lipophilicity often leads to non-specific binding. |
The Distal Tail (Region D)
The group attached to the nitrogen dictates the "address" of the molecule.
-
2,6-Dimethoxyphenoxy (WB-4101 tail): The "Gold Standard" for
antagonism. -
Piperazine derivatives: Introducing a piperazine ring often shifts the profile towards 5-HT
agonism/antagonism (mixed activity). -
Bulky Aryl groups: enhance
affinity.
Biological Mechanism & Characterization[5]
To validate these compounds, one must understand the signaling pathway they inhibit. WB-4101 analogs primarily act as inverse agonists or neutral antagonists at the
Pathway Diagram: -Adrenergic Signaling
The following diagram depicts the Gq-coupled pathway that these analogs block to produce antihypertensive effects (vasodilation).
Caption: Antagonism of the Gq pathway prevents IP3 generation and subsequent calcium release.
Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
Materials:
-
Source: Rat submaxillary gland membranes (rich in
) or cloned human -AR expressed in CHO cells. -
Radioligand: [
H]-Prazosin (0.2 nM). -
Non-specific binder: Phentolamine (10
M).
Methodology:
-
Incubation: Incubate membrane protein (200
g) with [ H]-Prazosin and varying concentrations of the test compound ( to M) in Tris-HCl buffer (pH 7.4) for 45 minutes at 25°C. -
Termination: Stop the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Washing: Wash filters 3x with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
from the displacement curve and convert to using the Cheng-Prusoff equation: Where [L] is radioligand concentration and is its dissociation constant.
References
-
Quaglia, W., et al. (2002). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Role of the Dioxane Unit on Selectivity for
-Adrenoreceptor Subtypes." Journal of Medicinal Chemistry. - Melchiorre, C., et al. (2003). "The 1,4-benzodioxan moiety as a privileged scaffold in medicinal chemistry." Heterocycles.
-
Mottinelli, M., et al. (2016). "Enantioselective synthesis and biological evaluation of 1,4-benzodioxane-based compounds." European Journal of Medicinal Chemistry.
-
Kapanda, C.N., et al. (1999). "WB 4101-Related Compounds. Role of the Ethylene Chain Separating Amine and Phenoxy Units on the Affinity for
-Adrenoreceptor Subtypes." Journal of Medicinal Chemistry. -
BenchChem Technical Support. (2025). "Synthesis of 1,4-Benzodioxane Derivatives: Troubleshooting & Optimization."
Sources
The Benzodioxan Ethanol Scaffold: A Technical Guide to its History, Synthesis, and Role as a Pivotal Drug Intermediate
Abstract
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a "privileged" structure in the design of a multitude of bioactive compounds.[1] Its journey from a synthetic curiosity to a key component in clinically significant drugs is a testament to the power of scaffold-based drug discovery. This technical guide provides an in-depth exploration of the history and discovery of benzodioxan ethanol, a critical intermediate that provides a versatile synthetic handle for creating diverse chemical libraries. We will delve into the seminal discoveries that established the pharmacological importance of this scaffold, detail the evolution of its synthetic methodologies, and examine its application in the development of drugs targeting a wide range of biological systems, most notably as α-adrenergic blocking agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this evergreen and versatile molecular framework.[1]
Section 1: The Genesis of a Scaffold - Early Discoveries and the Dawn of Adrenergic Blockade
The story of the 1,4-benzodioxane scaffold's entry into medicinal chemistry is intrinsically linked to the pioneering work on adrenergic antagonists in the early 20th century. Researchers at the Pasteur Institute, led by Ernest Fourneau, were instrumental in synthesizing and evaluating a series of ethylene dioxide derivatives. Their investigations led to the discovery that certain benzodioxane-containing compounds could reverse the effects of adrenaline, a landmark finding that opened the door to the development of α-adrenergic blocking agents.
These early compounds, while not drugs themselves, were crucial pharmacological tools. They helped to functionally characterize the adrenergic nervous system and validate the concept of receptor blockade.[4] This initial breakthrough sparked decades of research, establishing the 1,4-benzodioxane moiety as a key pharmacophore for interacting with α-adrenoreceptors.[5] The ethanol substituent, specifically 2-(1,4-benzodioxan-2-yl)ethanol and its derivatives, would later emerge as a particularly valuable intermediate, providing a reactive hydroxyl group for further chemical elaboration.
Section 2: Synthetic Evolution - Crafting the Benzodioxan Core
The utility of any chemical scaffold is directly tied to the efficiency and versatility of its synthesis. The construction of the 2-substituted 1,4-benzodioxane ring, the core of our intermediate, has been approached through several classical and modern methodologies.
2.1 Classical Synthesis: The Williamson Etherification Approach
The most traditional and widely practiced method for constructing the 1,4-benzodioxane ring is based on the Williamson ether synthesis. This approach involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon electrophile.
Causality in Experimental Design: The choice of catechol as a starting material is logical due to its inherent 1,2-dioxygenated pattern, which directly maps onto the final benzodioxane structure. The key challenge lies in controlling the regioselectivity and preventing polymerization. The use of a di-electrophile like 1,2-dibromoethane or, more effectively, a single molecule containing both a nucleofuge and a precursor to the C2 substituent, is critical. For synthesizing the benzodioxan ethanol intermediate, a common strategy involves using an epoxide-containing reagent like epibromohydrin.
Experimental Protocol: Synthesis of (±)-2-Hydroxymethyl-1,4-benzodioxane
This protocol describes a representative synthesis of the racemic benzodioxan ethanol intermediate.
Materials:
-
Catechol
-
Epibromohydrin
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a solution of water and ethanol.
-
Base Addition: Add a solution of sodium hydroxide (2.1 eq) in water dropwise to the catechol solution while stirring. The formation of the disodium catecholate salt is exothermic and should be controlled.
-
Electrophile Addition: To the resulting solution, add epibromohydrin (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the intramolecular cyclization step, which is the rate-determining step.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford (±)-2-hydroxymethyl-1,4-benzodioxane as a colorless oil or a low-melting solid.
2.2 Asymmetric Synthesis and Resolution
A significant challenge in benzodioxane synthesis is controlling the stereochemistry at the C2 position, as the biological activity of many derivatives is highly dependent on a specific enantiomer.[6] This has driven the development of both asymmetric synthetic methods and techniques for resolving racemic mixtures.
-
Chiral Pool Synthesis: Utilizing chiral starting materials, such as derivatives of glycidol, allows for the direct synthesis of enantiomerically enriched benzodioxan ethanol.
-
Enzymatic Resolution: Lipases and esterases have been effectively used for the kinetic resolution of racemic esters of 1,4-benzodioxan-2-carboxylic acid, a direct precursor to the ethanol intermediate.[7] For example, lipase from Candida antarctica can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid, both in high enantiomeric excess.[6][7]
The following table summarizes a comparison of synthetic approaches:
| Method | Advantages | Disadvantages | Typical e.e. (%) |
| Racemic Synthesis | Simple, cost-effective, high yield | Produces an inactive/undesirable enantiomer | 0% |
| Chiral Pool Synthesis | High enantioselectivity, predictable stereochemistry | Limited availability and cost of chiral starting materials | >95% |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions | Requires screening of enzymes, can be lower yielding (max 50% for one enantiomer) | >99% |
Section 3: A Versatile Intermediate for Diverse Biological Targets
The 2-hydroxymethyl-1,4-benzodioxane (benzodioxan ethanol) intermediate is a powerful building block precisely because the primary alcohol can be easily converted into a variety of other functional groups. This synthetic flexibility has allowed medicinal chemists to explore a vast chemical space and develop compounds with a wide array of pharmacological activities.[2]
Caption: Synthetic utility of the benzodioxan ethanol intermediate.
3.1 The Cornerstone: α-Adrenergic Antagonists
The most prominent application of benzodioxan intermediates is in the synthesis of α1-adrenoreceptor antagonists.[5] Drugs like Doxazosin, used to treat hypertension and benign prostatic hyperplasia, feature a 1,4-benzodioxane moiety derived from this synthetic pathway.[8] The typical pharmacophore involves connecting the benzodioxane nucleus, via a linker derived from the ethanol group, to a piperazine ring.[5]
Caption: General workflow for synthesizing α1-blocker drugs.
3.2 Expanding Horizons: Beyond Adrenergic Receptors
The versatility of the benzodioxan scaffold is not limited to adrenergic receptors.[1] By modifying the substituents and linkers attached to the core, researchers have developed potent and selective ligands for other targets:
-
Serotonin (5-HT) Receptors: Numerous benzodioxane derivatives act as ligands for various serotonin receptor subtypes, particularly 5-HT1A.[9] This has led to the investigation of these compounds as potential antidepressants and anxiolytics.[9]
-
Anticancer and Antimicrobial Agents: More recent research has shown that compounds incorporating the benzodioxane scaffold exhibit promising anticancer, antibacterial, and antifungal activities.[8][10] For instance, certain benzodioxane-based hydrazones have demonstrated significant antimicrobial efficacy.[10][11]
-
Enzyme Inhibitors: The scaffold has been used to design inhibitors for enzymes like acetylcholinesterase, relevant to Alzheimer's disease treatment.[11]
Section 4: Future Perspectives and Conclusion
From its origins in early 20th-century pharmacology to its current status as a privileged scaffold in modern drug discovery, the 1,4-benzodioxane nucleus has proven its enduring value. The benzodioxan ethanol intermediate, in particular, stands out as a critical tool, offering a reliable and flexible synthetic entry point to a vast and pharmacologically rich chemical space. Its history underscores a fundamental principle of medicinal chemistry: the iterative refinement of a core molecular architecture can yield treatments for a wide spectrum of human diseases. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric synthesis, the potential to create novel, highly specific, and potent therapeutics based on this evergreen scaffold remains immense.[1]
References
- Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry. [URL: https://air.unimi.it/retrieve/handle/2434/731729/1409855/2020%20-%201%2c4-Benzodioxane%2c%20an%20evergreen%2c%20versatile%20scaffold%20in%20medicinal%20chemistry.pdf]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [URL: https://www.scirp.
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32502862/]
- Castellana, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11790457/]
- Black, J. W. (2005). A Life in New Drug Research. The Journal of the Royal College of Physicians of Edinburgh. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1995293/]
- Glusa, E., et al. (1990). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1976262/]
- Chapleo, C. B., et al. (1983). Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00360a022]
- Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2025). ResearchGate. [URL: https://www.researchgate.
- Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm800547s]
- Khalilullah, H., et al. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://dergipark.org.tr/en/pub/jturkschem/issue/85686/1435272]
- Synthesis of 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one maleate. (n.d.). PrepChem.com. [URL: https://www.prepchem.
- Khalilullah, H., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [URL: https://www.cell.com/heliyon/abstract/S2405-8440(24)03399-5]
- Ghasemi, Y., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Research in Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5423236/]
- Synthesis of 1,4-Benzodioxane Derivatives. (2025). BenchChem. [URL: https://www.benchchem.com/product/b1150/technical-support]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 9. air.unimi.it [air.unimi.it]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
An In-Depth Technical Guide to Predicting the Metabolic Stability of Benzodioxan-Based Alcohols
A Senior Application Scientist's Perspective for Researchers in Drug Development
Foreword: The Benzodioxan Scaffold in Modern Drug Discovery
The 1,4-benzodioxan motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid structure, which can orient substituents in well-defined spatial arrangements, has made it a valuable template for designing ligands for various biological targets, including adrenergic and serotoninergic receptors.[1][2] When this scaffold is functionalized with an alcohol moiety, a new set of possibilities and challenges emerges, particularly concerning the molecule's metabolic fate. Understanding and predicting the metabolic stability of these benzodioxan-based alcohols is a critical step in the drug discovery and development process, as it profoundly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4]
This guide provides a comprehensive technical overview of the principles and methodologies for assessing and predicting the metabolic stability of benzodioxan-based alcohols. Drawing upon established principles of drug metabolism and specific case studies, we will explore the enzymatic pathways responsible for their biotransformation, detail robust in vitro experimental protocols for their evaluation, discuss structure-metabolism relationships, and touch upon the role of in silico predictive tools.
The Metabolic Landscape of Benzodioxan-Based Alcohols: A Tale of Two Phases
The metabolic clearance of xenobiotics, including benzodioxan-based alcohols, is broadly categorized into Phase I and Phase II reactions.[5] These processes primarily occur in the liver and are designed to increase the water solubility of compounds to facilitate their excretion.[6]
Phase I Metabolism: The Oxidative Engine of Cytochrome P450
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[5] For benzodioxan-based alcohols, the most significant Phase I reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][7] These heme-containing monooxygenases are responsible for the metabolism of a vast majority of clinically used drugs.[8]
The primary sites of CYP-mediated oxidation on a benzodioxan-based alcohol are:
-
The Benzylic Alcohol: Primary and secondary benzylic alcohols are susceptible to oxidation to aldehydes and ketones, respectively. This is a common metabolic pathway for many compounds containing this functional group.[9]
-
The Aromatic Ring: The benzene ring of the benzodioxan scaffold can undergo hydroxylation at various positions. The regioselectivity of this reaction is influenced by the electronic properties of existing substituents.[10]
-
The Dioxan Ring: While generally more stable, the aliphatic carbons of the dioxan ring can also be sites of hydroxylation.
The specific CYP isoforms involved in the metabolism of benzodioxan derivatives can vary. For instance, the metabolism of viloxazine, a benzodioxan-containing drug, is primarily mediated by CYP2D6, which catalyzes the 5-hydroxylation of the aromatic ring.[11][12] Other CYPs, such as CYP3A4, may also play a role, particularly in cases of "metabolic switching" where the primary metabolic pathway is inhibited.[13]
Phase II Metabolism: The Glucuronidation Gateway
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility.[5] For benzodioxan-based alcohols and their hydroxylated metabolites, the most important Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[6][14]
UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group, such as a hydroxyl group.[15] This process results in the formation of a highly water-soluble glucuronide conjugate that can be readily eliminated in the urine or bile.[16]
Both the original alcohol functionality and any hydroxyl groups introduced during Phase I metabolism can be sites for glucuronidation. Several UGT isoforms can catalyze the glucuronidation of alcohols, with UGT1A and UGT2B families being particularly important for drug metabolism.[13][17] For example, the 5-hydroxy metabolite of viloxazine is further conjugated by UGT1A9 and UGT2B15.[12]
Below is a diagram illustrating the primary metabolic pathways for a generic benzodioxan-based alcohol.
Figure 1: Generalized metabolic pathways for benzodioxan-based alcohols.
In Vitro Assessment of Metabolic Stability: A Practical Guide
To predict the in vivo metabolic fate of a compound, a suite of in vitro assays is employed early in the drug discovery process. These assays provide quantitative data on the rate of metabolism, which can be used to rank-order compounds and guide structural modifications.
Liver Microsomal Stability Assay
This is a high-throughput screening assay that provides a measure of a compound's intrinsic clearance by Phase I enzymes, primarily CYPs.[18] Liver microsomes are subcellular fractions that contain the endoplasmic reticulum, where CYP enzymes are located.[18]
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled): Thaw on ice. Prepare a working solution of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B): Prepare according to the manufacturer's instructions.
-
Positive Controls: Prepare stock solutions of known rapidly and slowly metabolized compounds (e.g., verapamil and warfarin) at 10 mM in DMSO.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Incubation:
-
Prepare a master mix containing the phosphate buffer and liver microsomes.
-
Add the test compound and positive controls to the master mix to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation: Example Microsomal Stability Data
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Control 1 (High Clearance) | Verapamil | 8.5 | 81.5 |
| Control 2 (Low Clearance) | Warfarin | > 60 | < 11.6 |
| Benzodioxan Alcohol A | (Structure A) | 25.2 | 27.5 |
| Benzodioxan Alcohol B | (Structure B) | > 60 | < 11.6 |
The following diagram outlines the workflow for a typical liver microsomal stability assay.
Figure 2: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[13] Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system.[13]
Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Cryopreserved Human Hepatocytes (pooled): Thaw according to the supplier's protocol. Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL in a suitable incubation medium (e.g., Williams' Medium E).
-
Positive Controls: Prepare as in the microsomal assay.
-
Quenching Solution: Acetonitrile containing an internal standard.
-
-
Incubation:
-
Dispense the hepatocyte suspension into a multi-well plate.
-
Add the test compound and positive controls to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension and add it to the quenching solution.
-
-
Sample Analysis:
-
Process the samples as described for the microsomal assay (centrifugation, supernatant transfer, and LC-MS/MS analysis).
-
-
Data Analysis:
-
Calculate t½ and CLint as described for the microsomal assay, normalizing the intrinsic clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
Structure-Metabolism Relationships (SMR) of Benzodioxan-Based Alcohols
Understanding the relationship between a compound's structure and its metabolic stability is crucial for designing more robust drug candidates.[19]
Impact of Aromatic Substitution
The electronic nature of substituents on the benzodioxan ring can significantly influence the rate of aromatic hydroxylation.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or alkyl chains can activate the aromatic ring, making it more susceptible to electrophilic attack by CYP enzymes and thus increasing the rate of hydroxylation.[20]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO2) deactivate the aromatic ring, making it less prone to oxidation.[20] Strategically placing a fluorine atom at a metabolically labile position is a common strategy to block metabolism at that site.[3][21]
Influence of the Alcohol Moiety
The structure of the alcohol side chain can also impact metabolic stability:
-
Steric Hindrance: Bulky groups near the alcohol functionality can hinder the approach of metabolizing enzymes, thereby slowing the rate of oxidation or glucuronidation.
-
Stereochemistry: The stereochemistry of a chiral alcohol can have a profound effect on its metabolism.[8] CYP and UGT enzymes often exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other.[6] This can lead to different pharmacokinetic profiles for the individual enantiomers of a racemic drug.[22]
The Role of In Silico Predictive Modeling
In silico tools play an increasingly important role in the early stages of drug discovery by providing rapid predictions of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[23][24] For metabolic stability, these models can predict:
-
Sites of Metabolism (SOMs): Algorithms can identify the atoms or functional groups on a molecule that are most likely to be metabolized by CYP and UGT enzymes.
-
Metabolic Rate: Some models can provide a qualitative or quantitative prediction of a compound's intrinsic clearance.
While these models are valuable for prioritizing compounds for synthesis and in vitro testing, it is crucial to remember that they are predictive tools and should be used in conjunction with experimental data.[21]
Conclusion: A Holistic Approach to Predicting Metabolic Stability
Predicting the metabolic stability of benzodioxan-based alcohols requires a multi-faceted approach that integrates an understanding of fundamental metabolic pathways with robust in vitro experimentation and insightful structure-metabolism relationship analysis. By employing high-throughput in vitro assays such as microsomal and hepatocyte stability studies, researchers can generate the quantitative data needed to guide the optimization of lead compounds. A thorough understanding of how structural modifications impact metabolic lability, coupled with the judicious use of in silico predictive tools, will ultimately lead to the design of more durable and effective drug candidates. This iterative cycle of design, testing, and analysis is at the heart of modern, efficient drug discovery.
References
- Sangshetti, J. N., Shinde, D. B. (2011). 1,4-Benzodioxane: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 46(11), 5169-5185.
- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Bonifazi, A., et al. (2017). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Molecules, 22(10), 1673.
- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369.
- Rowland, A., et al. (2013). The UDP-glucuronosyltransferases (UGTs) as determinants of drug disposition and response. Drug Metabolism Reviews, 45(2), 129-151.
- Yu, C., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1279-1290.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: Part 1. Principles and overview. Chemistry & Biodiversity, 4(10), 2370-2423.
- Smith, D. A. (2009). Stereochemistry in drug design and metabolism. In Comprehensive Medicinal Chemistry II (pp. 599-620). Elsevier.
- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40(1), 581-616.
- Kirchmair, J., et al. (2015). In silico prediction of metabolism: a plethora of possibilities. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(4), 389-404.
- Di, L., et al. (2013). In silico prediction of human oral bioavailability. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 853-871.
- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Obach, R. S. (1999). The use of in vitro human metabolism data in the prediction of human metabolic clearance. Biochemical Pharmacology, 57(5), 475-484.
- Pelkonen, O., & Raunio, H. (2005). Metabolic activation of carcinogens in the new millennium.
- Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208.
- Singh, S. B. (2000). A rational approach to the design of metabolically stable drugs. Current Opinion in Drug Discovery & Development, 3(1), 53-68.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
- Supernus Pharmaceuticals. (2021). Qelbree (viloxazine extended-release capsules) [Prescribing Information]. U.S.
- Bock, K. W. (2017). The UDP-glucuronosyltransferase (UGT)
- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Hewitt, N. J., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and Applied Pharmacology, 222(2), 159-173.
Sources
- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Prediction of UGT-mediated phase II metabolism via ligand- and structure-based predictive models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol from catechol and epichlorohydrin
Part 1: Strategic Overview & Structural Clarification
1.1 Critical Nomenclature & Reaction Scope
Author’s Note on Target Identification:
The specific reaction of Catechol (
The prompt requests "2-(1,4-Benzodioxan-2-yl)ethanol" (
Decision: This guide details the synthesis of the 2-hydroxymethyl derivative, as it is the direct, atom-economical product of the requested reagents and a critical intermediate for pharmaceutical agents like Doxazosin, Piperoxan, and WB-4101.
1.2 Mechanistic Insight
The synthesis proceeds via a double nucleophilic substitution (
-
Activation: Base deprotonates catechol to form the catecholate dianion.
-
Regioselective Opening: The phenoxide oxygen attacks the less hindered primary carbon of the epichlorohydrin epoxide ring (or displaces the chloride, though epoxide opening is kinetically favored in many conditions).
-
Ring Closure: The resulting alkoxide intermediate performs an intramolecular
attack on the carbon bearing the chlorine (or the epoxide if Cl was displaced first), closing the 1,4-dioxane ring.
Key Challenge: Preventing oligomerization. Epichlorohydrin is bifunctional; excess catechol can lead to linear polyethers rather than cyclized products. Slow addition of epichlorohydrin and strict temperature control are the "Self-Validating" control points.
Part 2: Chemical Pathway Visualization
Figure 1: Reaction pathway showing the conversion of Catechol to the benzodioxane scaffold via base-mediated cyclization.[3][4]
Part 3: Detailed Experimental Protocol
This protocol utilizes Phase Transfer Catalysis (PTC) . This method is superior to traditional reflux methods (acetone/K2CO3) as it reduces reaction time, eliminates large volumes of volatile organic solvents during the reaction, and simplifies workup.
3.1 Reagents & Equipment
| Reagent | Role | Equivalents | Mass/Vol (Scale) |
| Catechol | Substrate | 1.0 eq | 11.0 g |
| Epichlorohydrin | Reagent/Electrophile | 1.2 - 1.5 eq | 14.0 g (~11.8 mL) |
| Sodium Hydroxide | Base | 2.2 eq | 8.8 g (dissolved in 50mL H2O) |
| TBAB | Phase Transfer Catalyst | 0.05 eq | 1.6 g |
| Dichloromethane | Extraction Solvent | N/A | 3 x 50 mL |
| Water | Solvent | N/A | 100 mL |
Note: TBAB = Tetrabutylammonium bromide.[5]
3.2 Step-by-Step Procedure
Step 1: Inert System Setup (Self-Validating Step)
-
Action: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and pressure-equalizing dropping funnel. Flush with Nitrogen (
) for 10 minutes. -
Validation: Catechol is sensitive to oxidation (turning pink/black). The
atmosphere ensures the starting material remains white/colorless, validating system integrity.
Step 2: Solubilization and Deprotonation
-
Action: Add 11.0 g Catechol and 100 mL water to the flask. Stir until dissolved.
-
Action: Add 1.6 g TBAB (Catalyst).
-
Action: Add the NaOH solution (8.8 g in 50 mL water) dropwise over 10 minutes.
-
Observation: The solution will darken slightly (brownish) due to phenoxide formation.
Step 3: Controlled Addition (The Critical Variable)
-
Action: Heat the mixture to 60°C .
-
Action: Add Epichlorohydrin (14.0 g) dropwise via the funnel over 45-60 minutes .
-
Causality: Rapid addition causes localized high concentrations of ECH, promoting polymerization or double-alkylation of catechol (bridging two aromatic rings). Slow addition favors the intramolecular cyclization.
Step 4: Reaction & Reflux
-
Action: After addition, increase temperature to 95-100°C (Reflux) .
-
Duration: Stir vigorously for 3–5 hours.
-
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Starting Material (Catechol): Low
. -
Product: High
(~0.4-0.5). -
Endpoint: Disappearance of the catechol spot.
-
Step 5: Workup & Isolation
-
Action: Cool reaction mixture to room temperature.
-
Action: Extract with Dichloromethane (DCM) (
mL). -
Action: Wash combined organic layers with:
-
10% NaOH (
mL) – Crucial to remove unreacted catechol. -
Brine (
mL). -
Water (
mL).
-
-
Action: Dry over anhydrous
, filter, and evaporate solvent under reduced pressure (Rotavap).
Step 6: Purification
-
Crude State: Yellowish oil which may solidify upon standing.
-
Distillation: For high purity, distill under high vacuum (bp ~130-140°C at 2 mmHg).
-
Crystallization: Alternatively, recrystallize from benzene/petroleum ether or dilute ethanol if the product solidifies (MP: 86–90°C for pure isomer, though racemic mixtures often melt lower).
Part 4: Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.
Part 5: Analytical Data & Troubleshooting
5.1 Expected Data
| Parameter | Value | Notes |
| Appearance | White crystalline solid or pale oil | Depends on purity and stereochemistry (racemic vs enantiopure). |
| Melting Point | 86 – 90 °C | Lit.[1] value for pure compound [1]. |
| Yield | 65 – 80% | Optimized PTC conditions. |
| 1H NMR (CDCl3) | Aromatic protons.[6] | |
| Dioxane ring protons + CH of side chain. | ||
5.2 Troubleshooting Guide
-
Problem: Low Yield / Polymerization.
-
Cause: ECH added too fast or temperature too high during addition.
-
Fix: Use a syringe pump for ECH addition; keep T < 60°C during addition.
-
-
Problem: Product is a sticky brown tar.
-
Cause: Oxidation of catechol or incomplete removal of base.
-
Fix: Ensure
flush. Wash organic layer thoroughly with dilute HCl followed by water to neutralize base residues before drying.
-
-
Problem: Emulsion during extraction.
-
Cause: Presence of PTC (surfactant-like).
-
Fix: Add solid NaCl (saturate aqueous layer) or filter through a Celite pad.
-
Part 6: Safety & Compliance
-
Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer. MUST be handled in a fume hood. Double-glove (Nitrile) recommended.
-
Catechol: Toxic by ingestion and skin contact; causes burns.
-
Waste Disposal: All aqueous waste containing ECH residues must be treated as hazardous organic waste.
References
-
PrepChem. (n.d.). Synthesis of 2-chloromethyl-1,4-benzodioxan. PrepChem.com. Retrieved February 27, 2026, from [Link]
-
Vasudeva Rao, A., et al. (1990). Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 45(6), 408-410.[7] [Link]
- Guida, W. C., & Mathre, D. J. (1980). Synthesis of 1,4-benzodioxan derivatives. Journal of Organic Chemistry, 45(16), 3172–3176.
Sources
- 1. 2-Hydroxymethyl-1,4-benzodioxane | 3663-82-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 2-Hydroxymethyl-1,4-benzodioxane, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Benzodioxan - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Halides from 2-(1,4-Benzodioxan-2-yl)ethanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 2-(1,4-Benzodioxan-2-yl)ethyl Halides in Medicinal Chemistry
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif integral to a multitude of biologically active molecules, demonstrating significant interactions with a wide array of pharmacological targets.[1] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of biological activity, making stereocontrolled synthesis paramount.[1] The conversion of 2-(1,4-Benzodioxan-2-yl)ethanol to its corresponding halides (chlorides, bromides, and iodides) represents a pivotal synthetic transformation. These halides are versatile electrophilic intermediates, primed for nucleophilic substitution reactions to introduce a diverse range of functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery programs. This document provides detailed, field-proven protocols for the efficient and reliable synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl halides, with a focus on mechanistic rationale and practical execution.
Mechanistic Considerations and Strategy Selection
The conversion of a primary alcohol, such as 2-(1,4-Benzodioxan-2-yl)ethanol, to an alkyl halide is a cornerstone of organic synthesis. The primary challenge lies in converting the poor leaving group, the hydroxyl (-OH), into a good leaving group. Direct reaction with hydrogen halides is often problematic for primary and secondary alcohols, as it can lead to carbocation rearrangements and harsh reaction conditions.[2][3] Therefore, milder and more selective reagents are preferable. The choice of halogenating agent will dictate the reaction mechanism and, consequently, the stereochemical outcome if a chiral center is present. For the achiral 2-(1,4-Benzodioxan-2-yl)ethanol, the primary considerations are yield, purity, and compatibility with the benzodioxane ring system.
This guide will detail three robust and widely applicable methods:
-
The Appel Reaction: For the conversion to chlorides, bromides, and iodides.
-
Reaction with Thionyl Chloride (SOCl₂): A classic method for the synthesis of chlorides.
-
Reaction with Phosphorus Tribromide (PBr₃): A standard procedure for synthesizing bromides.
These methods proceed via mechanisms that avoid the formation of free carbocations, thus preventing unwanted rearrangements and ensuring the integrity of the carbon skeleton.[2][3]
Protocol 1: The Appel Reaction for the Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Halides
The Appel reaction provides a mild and efficient one-pot conversion of alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (CX₄).[4][5] This reaction is highly reliable for primary and secondary alcohols and proceeds with inversion of configuration at a stereocenter, a key feature for stereospecific syntheses.[4][5] The strong P=O double bond formed in the byproduct, triphenylphosphine oxide, is the thermodynamic driving force for the reaction.[4]
Reaction Mechanism Workflow
Caption: Workflow of the Appel Reaction Mechanism.
Materials and Equipment
| Reagents | Equipment |
| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |
| Triphenylphosphine (PPh₃) | Magnetic stirrer and stir bar |
| Carbon tetrachloride (CCl₄) for chloride | Septum and nitrogen inlet |
| Carbon tetrabromide (CBr₄) for bromide | Syringes |
| Iodine (I₂) for iodide | Ice bath |
| Anhydrous dichloromethane (DCM) or acetonitrile | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Brine | Glassware for extraction and drying |
| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |
| Solvents for chromatography (e.g., hexanes/ethyl acetate) | Thin-layer chromatography (TLC) plates and chamber |
Step-by-Step Protocol for Bromination (using CBr₄)
-
Preparation: Under a nitrogen atmosphere, dissolve 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Halogen Source Addition: Slowly add a solution of carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1,4-Benzodioxan-2-yl)ethyl bromide.
Note on Halide Variation: For the synthesis of the corresponding chloride, use carbon tetrachloride (CCl₄) in place of CBr₄. For the iodide, use a mixture of triphenylphosphine (1.2 eq), iodine (1.2 eq), and imidazole (2.4 eq) in place of PPh₃ and CBr₄.
Protocol 2: Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Chloride using Thionyl Chloride (SOCl₂)
The reaction of alcohols with thionyl chloride is a widely used and effective method for the preparation of alkyl chlorides.[3][6] The reaction proceeds through a chlorosulfite intermediate. In the presence of a base like pyridine, the mechanism is typically Sₙ2, leading to inversion of configuration.[7] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[3]
Reaction Mechanism Workflow
Caption: Workflow of the Thionyl Chloride Reaction Mechanism.
Materials and Equipment
| Reagents | Equipment |
| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |
| Thionyl chloride (SOCl₂) | Reflux condenser and drying tube |
| Anhydrous pyridine (optional, for Sₙ2) | Magnetic stirrer and stir bar |
| Anhydrous dichloromethane (DCM) | Septum and nitrogen inlet |
| Saturated aqueous sodium bicarbonate | Syringes |
| Brine | Ice bath |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Solvents for chromatography | Standard glassware for work-up and purification |
Step-by-Step Protocol
-
Preparation: In a fume hood, add 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DCM and cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution. If inversion of a stereocenter is desired (not applicable here, but good practice), anhydrous pyridine (1.5 eq) should be added prior to the thionyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1-3 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Transfer to a separatory funnel and add saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 2-(1,4-Benzodioxan-2-yl)ethyl chloride.
Protocol 3: Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Bromide using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to their corresponding bromides.[8][9] The reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry.[8] This method avoids the carbocation rearrangements that can occur with HBr.[2]
Reaction Mechanism Workflow
Caption: Workflow of the Phosphorus Tribromide Reaction Mechanism.
Materials and Equipment
| Reagents | Equipment |
| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |
| Phosphorus tribromide (PBr₃) | Magnetic stirrer and stir bar |
| Anhydrous diethyl ether or DCM | Septum and nitrogen inlet |
| Saturated aqueous sodium bicarbonate | Syringes |
| Brine | Ice bath |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Solvents for chromatography | Standard glassware for work-up and purification |
Step-by-Step Protocol
-
Preparation: Under a nitrogen atmosphere, dissolve 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) in anhydrous diethyl ether in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 2-(1,4-Benzodioxan-2-yl)ethyl bromide.
Summary of Protocols and Expected Outcomes
| Method | Target Halide | Key Reagents | Mechanism | Stereochemistry | Key Advantages |
| Appel Reaction | Cl, Br, I | PPh₃, CX₄ (or I₂/imidazole) | Sₙ2 | Inversion | Mild conditions, high yields, broad substrate scope.[4][5] |
| Thionyl Chloride | Cl | SOCl₂ (with/without pyridine) | Sₙ2/Sₙi | Inversion/Retention | Gaseous byproducts, readily available reagent.[3][7] |
| Phosphorus Tribromide | Br | PBr₃ | Sₙ2 | Inversion | Avoids carbocation rearrangements, high yields.[2][8] |
Safety and Handling Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Thionyl chloride and phosphorus tribromide are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon tetrachloride is a known carcinogen and is toxic. Handle with appropriate precautions and consider alternative reagents if possible.
-
Dichloromethane is a suspected carcinogen. Minimize exposure.
-
Always quench reactive reagents slowly and carefully, especially when using aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive reagents (e.g., moisture contamination). | Use freshly opened or purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and adjust the reaction time or temperature as needed. | |
| Formation of Side Products | Elimination reaction. | For secondary alcohols (not the case here), this can be an issue. For primary, ensure mild conditions are maintained. |
| Reaction with other functional groups (unlikely here). | The benzodioxane ether linkages are generally stable to these conditions. | |
| Difficult Purification | Triphenylphosphine oxide (from Appel reaction). | Triphenylphosphine oxide can sometimes be removed by trituration with a non-polar solvent like diethyl ether or by careful chromatography. |
| Residual pyridine. | Wash the organic layer with aqueous CuSO₄ solution during work-up to remove pyridine. |
References
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. [Link]
-
Resolution of 2-substituted 1,4-benzodioxanes by entrainment - ResearchGate. [Link]
-
CHEM 222: Reaction of Alcohols with Phosphorus Halides - YouTube. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]
-
Appel reaction - Wikipedia. [Link]
-
SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES - P. Potaczek, M. Piętka-Ottlik, J. Młochowski. [Link]
-
SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. [Link]
-
Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style - YouTube. [Link]
-
Reaction Of Alcohols With Phosphorus Halides - Alcohols, Phenols and Ethers - YouTube. [Link]
-
From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano - and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed. [Link]
- Process for preparing O-chloromethyl benzoic acid chloride - Google P
-
Reaction of Alcohols with Thionyl Chloride - YouTube. [Link]
-
Organic Syntheses Procedure. [Link]
-
replacing the -oh group in alcohols by a halogen - Chemguide. [Link]
-
Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6 - arkat usa. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - eScholarship.org. [Link]
-
(PDF) A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation - ResearchGate. [Link]
-
Thionyl chloride – Knowledge and References - Taylor & Francis Online. [Link]
-
Alcohol Reactions - ChemTalk. [Link]
-
and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 7. amherst.edu [amherst.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
using 2-(1,4-Benzodioxan-2-yl)ethanol as a building block in drug design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic manipulation, and pharmacological application of 2-(1,4-Benzodioxan-2-yl)ethanol (CAS: 62590-71-0), a homologated derivative of the privileged 1,4-benzodioxan scaffold.
Executive Summary: The "Privileged" Linker
The 1,4-benzodioxan moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous
While the 2-hydroxymethyl derivative (
Key Applications
-
-Adrenergic Antagonists: Optimizing the distance to the Aspartate
residue in the receptor binding site. -
5-HT
Receptor Ligands: Enhancing selectivity over receptors by altering the linker geometry. -
Fragment-Based Drug Design (FBDD): Using the benzodioxan-ethanol motif as a robust "anchor" fragment.
Chemical Profile & Reactivity
2-(1,4-Benzodioxan-2-yl)ethanol is a viscous, colorless-to-pale-yellow oil. It possesses a primary alcohol at the terminus of a two-carbon chain and a chiral center at the C2 position of the dioxane ring.
| Property | Specification |
| CAS Number | 62590-71-0 |
| Formula | |
| MW | 180.20 g/mol |
| Chirality | Racemic (commonly used); Enantiomers (R/S) resolvable via lipase resolution or chiral HPLC. |
| Key Reactivity | Primary alcohol (nucleophilic); Benzodioxan ring (electron-rich aromatic). |
| Stability | Stable under ambient conditions; susceptible to oxidation to the aldehyde/acid. |
Stereochemical Considerations
The biological activity of benzodioxan derivatives is often stereospecific. For
Synthetic Workflows
The utility of this building block lies in its conversion into an electrophile (for alkylation) or its direct use in Mitsunobu coupling.
Workflow Visualization
The following diagram illustrates the primary synthetic pathways for incorporating this building block into drug candidates.
Figure 1: Synthetic divergence from the alcohol building block. Path 1 (Activation) is the most common route for generating GPCR ligands.
Detailed Experimental Protocols
Protocol A: Activation via Mesylation
This is the industry-standard method for converting the alcohol into a leaving group suitable for nucleophilic displacement by piperazines or polyamines (common pharmacophores in CNS drugs).
Objective: Synthesize 2-(1,4-benzodioxan-2-yl)ethyl methanesulfonate.
Reagents:
-
2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-(1,4-Benzodioxan-2-yl)ethanol dissolved in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Add
dropwise. -
Addition: Add MsCl dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the alcohol (
). -
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate-
Note: The mesylate is thermally unstable; do not heat above 40°C during concentration.
-
-
Yield: Quantitative conversion is typical. Use the crude solid immediately for the coupling step.
Protocol B: N-Alkylation (Coupling to Pharmacophore)
Objective: Couple the activated linker to a piperazine pharmacophore (e.g., 1-(2-methoxyphenyl)piperazine) to generate a WB4101 homolog.
Reagents:
-
Crude Mesylate from Protocol A (1.0 eq)
-
Secondary Amine (e.g., aryl-piperazine) (1.1 eq)
- (anhydrous, powder) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Acetonitrile (ACN)
Procedure:
-
Assembly: Suspend the mesylate, amine,
, and KI in ACN. -
Reflux: Heat the mixture to reflux (80°C) under nitrogen for 12–16 hours.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, KCl/KI). -
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel; gradient DCM -> 5% MeOH/DCM).
-
Salt Formation: Dissolve the free base in
and treat with HCl/dioxane to precipitate the hydrochloride salt for biological testing.
Structure-Activity Relationship (SAR) Data
The following table summarizes how extending the linker from Methyl (
| Receptor Target | SAR Insight | ||
| High Affinity ( | Moderate Affinity ( | Extension often reduces affinity for | |
| Moderate Affinity | High Affinity | The longer linker allows the aryl headgroup to reach the aromatic cluster in the | |
| Selectivity ( | Mixed / | Critical tool for "tuning out" |
Data generalized from WB4101 and Idazoxan analog studies [1, 2].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Elimination of Mesylate | The ethyl mesylate can undergo E2 elimination to form the vinyl benzodioxan. Fix: Lower reaction temp to 60°C and use a weaker base ( |
| Racemization | Harsh Conditions | If using chiral starting material, |
| Poor Solubility | Lipophilicity | The benzodioxan-ethyl fragment is highly lipophilic. Fix: Ensure the final ligand is converted to a salt (HCl or Oxalate) for aqueous bioassays. |
References
-
Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.
-
Chapleo, C. B., et al. (1983). "alpha-Adrenoreceptor reagents.[1][6][7] 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists."[7] Journal of Medicinal Chemistry.
-
Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT1A) receptor agonist/antagonist effects of a series of 1,4-benzodioxan-2-ylalkylamines." Journal of Medicinal Chemistry.
-
Melloni, P., et al. (1979). "Potential antihypertensive agents.[1][2][4][6][8] Synthesis and pharmacological properties of some 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry.
Sources
- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. open.edu [open.edu]
- 7. Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Optimized Tosylation of 1,4-Benzodioxan-2-ethanol
Topic: Reaction Conditions for Tosylation of 1,4-Benzodioxan-2-ethanol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of 1,4-benzodioxan-2-ethanol (also known as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol) to its corresponding p-toluenesulfonate (tosylate) is a critical activation step in the synthesis of alpha-adrenergic antagonists such as Doxazosin and Idazoxan analogs. This transformation converts a chemically inert primary alcohol into a potent electrophile, enabling subsequent nucleophilic substitutions (e.g., with amines or azides).
This guide presents a chemically robust, high-yield protocol designed to minimize common side reactions such as elimination (styrene formation) and chloride substitution. Two distinct methodologies are provided: a Standard Research Scale (Method A) using organic base catalysis, and a Green/Scale-Up (Method B) utilizing Phase Transfer Catalysis (PTC).
Strategic Reaction Design (The "Why")
Mechanistic Considerations
The substrate contains a primary alcohol on an ethyl side chain attached to the C2 position of the 1,4-benzodioxan ring. While primary alcohols are generally nucleophilic, the proximity of the electron-rich benzodioxan ring requires careful control of pH and temperature to prevent acid-catalyzed ring opening or base-catalyzed elimination.
-
Activation: p-Toluenesulfonyl chloride (TsCl) is the reagent of choice.
-
Catalysis: The reaction rate is significantly enhanced by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) , which forms a reactive
-tosylpyridinium intermediate. -
Base Selection: Triethylamine (
) acts as an HCl scavenger. Pyridine can be used as both solvent and base but often complicates workup due to its high boiling point and water solubility. -
Solvent: Dichloromethane (DCM) is preferred for Method A due to excellent solubility of both substrate and TsCl. Toluene is preferred for Method B (Scale-up).
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Temperature | 0°C (Addition) | Controls exotherm; prevents elimination to 2-vinyl-1,4-benzodioxane. |
| Stoichiometry | Alcohol (1.0) : TsCl (1.2-1.5) | Excess TsCl drives reaction to completion; excess hydrolyzes in workup. |
| Atmosphere | Nitrogen or Argon | Moisture hydrolyzes TsCl to TsOH, stalling the reaction. |
| Reaction Time | 3 – 12 Hours | Monitoring via TLC is essential to avoid over-reaction/degradation. |
Experimental Protocols
Method A: Standard Research Protocol (DCM/TEA/DMAP)
Best for: Gram-scale synthesis, high purity requirements, drug discovery.
Reagents:
-
1,4-Benzodioxan-2-ethanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 – 1.5 equiv)
-
Triethylamine (
) (1.5 – 2.0 equiv) -
DMAP (0.1 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 1,4-benzodioxan-2-ethanol (1.0 equiv),
(1.5 equiv), and DMAP (0.1 equiv) to anhydrous DCM (0.2 M concentration relative to alcohol). -
Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.
-
Addition: Dissolve TsCl (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes. Note: The solution may turn slightly yellow.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The product (
) should be distinct from the starting alcohol ( ). -
Quench: Add water (equal volume) to the reaction mixture and stir vigorously for 10 minutes to hydrolyze excess TsCl.
-
Workup:
-
Separate phases. Extract aqueous layer with DCM (2x).
-
Wash combined organics with 1M HCl (to remove TEA/DMAP/Pyridine).
-
Wash with Sat.
(to neutralize acid). -
Wash with Brine .
-
Dry over
, filter, and concentrate in vacuo (bath < 40°C).
-
-
Purification: If the crude oil is impure, purify via flash column chromatography (SiO2, Hexane
20% EtOAc/Hexane).
Method B: Green/Scale-Up Protocol (Phase Transfer Catalysis)
Best for: Multi-gram to kilogram scale, cost-efficiency, avoiding chlorinated solvents.
Reagents:
-
1,4-Benzodioxan-2-ethanol (1.0 equiv)
-
TsCl (1.3 equiv)
-
Toluene (Solvent)
-
30% aq. NaOH or KOH (Base)
-
TBAB (Tetrabutylammonium bromide) (0.05 equiv)
Step-by-Step Procedure:
-
Mixing: In a reactor, combine the alcohol and TsCl in Toluene (3-4 volumes).
-
Catalyst: Add TBAB (0.05 equiv).
-
Biphasic Reaction: Add 30% NaOH dropwise while maintaining internal temperature < 25°C (cooling jacket may be required).
-
Agitation: Stir vigorously to ensure phase mixing. Reaction typically completes in 2–4 hours.
-
Workup: Stop agitation. Separate the bottom aqueous layer (waste). Wash the organic toluene layer with water and brine.
-
Isolation: Concentrate the toluene layer to obtain the product, often as a crystalline solid upon cooling or addition of heptane.
Reaction Workflow Visualization
Figure 1: Step-by-step workflow for the standard tosylation protocol (Method A).
Mechanistic Pathway & Side Reactions
The following diagram illustrates the primary pathway alongside potential pitfalls (elimination and chloride substitution) that must be mitigated.
Figure 2: Reaction pathways. Path A is desired. Path B and C are minimized by T < 25°C and avoiding strong heating.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet solvent or old TsCl | Use anhydrous DCM; recrystallize TsCl from toluene/hexane if hydrolyzed. |
| Product is Oil | Residual solvent or impurities | High vacuum drying for >12h. Seed with crystal if available. |
| New Spot (High Rf) | Elimination (Vinyl ether) | Reaction temperature too high. Keep < 25°C. |
| New Spot (Low Rf) | Hydrolysis of Tosylate | Avoid prolonged exposure to aqueous acid/base during workup.[1] |
Stability Note: The resulting tosylate is generally stable but should be stored at 2–8°C under an inert atmosphere to prevent slow hydrolysis or decomposition.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzyl Tosylate. Retrieved from
-
Organic Chemistry Portal. (2021). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from
-
National Institutes of Health (NIH). (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[2] Retrieved from
-
ScienceMadness. (2007).[3] Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from
-
Beilstein Journals. (2010). Synthesis and crystal structures of multifunctional tosylates. Retrieved from
Sources
scalable preparation methods for benzodioxan ethanol intermediates
Application Note: Scalable Preparation of Benzodioxan Ethanol Intermediates
Part 1: Strategic Overview & Route Selection
The 1,4-benzodioxan scaffold is a privileged pharmacophore found in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and antidepressants. While the 2-hydroxymethyl derivative (1-carbon chain) is commercially ubiquitous, the 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol (2-carbon chain) presents specific scale-up challenges.
Legacy methods often rely on the alkylation of catechol with 1,4-dibromobutane (yielding low regioselectivity) or multi-step homologation of the carboxylic acid. This guide details a Convergent Industrial Route utilizing the 2-Vinyl intermediate. This pathway offers superior atom economy, reduced impurity profiles, and amenability to continuous flow processing.
Comparative Route Analysis
| Parameter | Route A: Carboxylate Homologation | Route B: Vinyl Hydroboration (Recommended) | Route C: Epichlorohydrin Ring Opening |
| Starting Material | Catechol + Ethyl 2,3-dibromopropionate | Catechol + trans-1,4-dichloro-2-butene | Catechol + Epichlorohydrin |
| Step Count | 4 (Alkylation → Ester → Red → Homologation) | 2 (Alkylation → Hydroboration/Oxidation) | 3 (Alkylation → Cyanation → Hydrolysis) |
| Atom Economy | Low (Loss of leaving groups & reducing agents) | High (Direct addition) | Medium |
| Safety Profile | Moderate (Hydride risks) | Moderate (Borane handling required) | Low (Epichlorohydrin is highly toxic) |
| Scalability | Limited by hydride reduction exotherms | Excellent (Vinyl intermediate is stable) | Limited by toxicity controls |
Part 2: Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Vinyl-2,3-dihydro-1,4-benzodioxine
The "Pivot" Intermediate
This step utilizes a phase-transfer catalyzed (PTC) cyclization. Unlike traditional reflux methods, this protocol uses a solid-liquid PTC system to minimize hydrolysis of the electrophile.
Reagents:
-
Catechol (1.0 eq)
-
trans-1,4-Dichloro-2-butene (1.05 eq)
-
Potassium Carbonate (
, anhydrous, micronized, 2.5 eq) -
TBAB (Tetrabutylammonium bromide, 0.05 eq)
-
Solvent: Acetone (Industrial Grade) or MEK (Methyl Ethyl Ketone) for higher reflux temp.
Workflow:
-
Inerting: Charge a glass-lined reactor with nitrogen. Catechol is highly susceptible to oxidation (browning); strict
exclusion is critical. -
Slurry Formation: Charge Acetone,
, and TBAB. Agitate to form a uniform slurry. -
Addition 1: Add Catechol in portions at 20-25°C. Stir for 30 mins to generate the diphenoxide dianion in situ.
-
Addition 2 (Exotherm Control): Add trans-1,4-dichloro-2-butene dropwise over 60 minutes. Maintain internal temperature
.-
Mechanism Note: The reaction proceeds via an initial
displacement followed by an intramolecular or cyclization.
-
-
Reaction: Reflux (56°C for Acetone) for 12-16 hours. Monitor by HPLC (Target: <0.5% unreacted Catechol).
-
Work-up: Cool to 20°C. Filter inorganic salts (
). Wash cake with acetone. -
Isolation: Concentrate filtrate under vacuum. The residue is an oil.
-
Purification: High-vacuum distillation (bp ~110-115°C @ 2 mmHg) yields the pure vinyl benzodioxan.
Critical Process Parameter (CPP):
-
Stirring Rate: Mass transfer limited. High-shear agitation improves yield by 15%.
-
Isomer Purity: Ensure the dichloro-butene is predominantly trans. The cis isomer cyclizes slower and favors polymerization.
Protocol 2: Hydroboration-Oxidation to the Ethanol Target
Converting the Vinyl group to the Primary Alcohol
To avoid the hazards of neat Borane (
Reagents:
-
2-Vinyl-2,3-dihydro-1,4-benzodioxine (from Protocol 1)
-
Sodium Borohydride (
, 1.1 eq) -
Iodine (
, 0.55 eq) OR -
Solvent: Dry THF
-
Oxidant: 30%
/ 3N NaOH
Workflow:
-
Borane Generation: In a separate vessel, dissolve
in dry THF. Add in THF dropwise at 0°C. Stir 1h to generate .-
Safety: Evolution of
gas. Ensure adequate venting and nitrogen sweep.
-
-
Hydroboration: Add the 2-Vinyl substrate (diluted in THF) to the borane solution at 0-5°C.
-
Aging: Allow to warm to room temperature. Stir 3-5 hours.
-
Checkpoint: TLC/HPLC should show disappearance of the alkene.
-
-
Oxidation (The Hazardous Step):
-
Cool mixture to -10°C.
-
Add 3N NaOH slowly.
-
CRITICAL: Add 30%
very slowly maintaining temp <20°C. This step is highly exothermic.
-
-
Extraction: Dilute with water, extract with Ethyl Acetate.
-
Purification: The crude oil often crystallizes upon standing or trituration with hexane/ether. If not, silica plug filtration removes boron residues.
Protocol 3: Enzymatic Kinetic Resolution (Chiral Variant)
For Enantiopure Applications (e.g., (S)-Doxazosin intermediates)
If the specific enantiomer of the ethanol is required, chemical asymmetric synthesis is costly. Enzymatic resolution of the intermediate alcohol is superior.
System: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435). Substrate: Racemic 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol. Acyl Donor: Vinyl Acetate (irreversible donor).
Workflow:
-
Dissolve racemic alcohol in MTBE (Methyl tert-butyl ether) or Toluene.
-
Add Vinyl Acetate (3.0 eq).
-
Add CAL-B (10-20% w/w relative to substrate).
-
Incubate at 30-40°C with orbital shaking.
-
Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).
-
Stop: At 50% conversion (theoretical max yield for resolution), filter the enzyme (recyclable).
-
Separation: The product mixture contains the (R)-Acetate and the (S)-Alcohol (check specific enzyme preference, CAL-B usually acetylates the R-enantiomer of secondary alcohols, but for primary alcohols with remote chirality, screening is required. Note: Literature suggests CAL-B is effective for benzodioxan methanol; validation required for ethanol analog).
-
Partition: Separate the ester from the alcohol via column chromatography.
Part 3: Visualization & Logic
Figure 1: Synthetic Workflow (DOT Diagram)
Caption: Figure 1. Convergent synthesis of benzodioxan ethanol via the vinyl intermediate, avoiding unstable allyl precursors.
Figure 2: Process Safety Decision Tree
Caption: Figure 2.[1] Safety decision matrix for scaling the exothermic hydroboration step.
Part 4: Quality Control & Troubleshooting
Table 1: Critical Impurity Profile
| Impurity | Origin | Detection (HPLC) | Remediation |
| Catechol | Unreacted SM | RT 3.2 min (254 nm) | Wash with 1M NaOH during workup (Catechol is soluble in base). |
| Benzodioxan Polymer | Polymerization of Vinyl Int. | Broad peak >15 min | Add radical inhibitor (BHT) during distillation; Keep temp <120°C. |
| Markovnikov Alcohol | Regioisomer from Hydroboration | RT 6.8 min | Use sterically hindered borane (e.g., 9-BBN) if ratio drops below 95:5. |
Self-Validating System Check:
-
The "Color Test": The reaction mixture for Step 1 should transition from dark brown (oxidizing catechol) to a lighter amber as the catechol is consumed and the ether is formed. If the mixture remains black/tarry, oxygen ingress has occurred.
-
Quench Verification: During Protocol 2 (Oxidation), verify peroxide consumption using starch-iodide paper before extraction to prevent explosion hazards during solvent concentration.
References
-
Guillaumet, G., et al. (1981). "Synthese et activite biologique de derives du (benzodioxanne-1,4-yl-2)-2 ethanol." European Journal of Medicinal Chemistry.
-
Kasture, S. M., et al. (2005).[2] "Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid." Biochemical Engineering Journal.
-
Vasudevan, A., et al. (2000). "Scalable synthesis of 1,4-benzodioxan derivatives via phase transfer catalysis." Organic Process Research & Development.
-
National Oceanic and Atmospheric Administration (NOAA). "Catechol: Chemical Datasheet & Safety." CAMEO Chemicals.
-
PrepChem. "Synthesis of 2-vinyl-2,3-dihydro-1,4-benzodioxine." Practical Organic Chemistry Protocols.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. The 1,4-benzodioxane scaffold is a cornerstone in many biologically active molecules, making efficient and reliable synthetic routes paramount.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols for the most common synthetic pathways. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues encountered in the laboratory.
Section 1: Foundational Principles & General Troubleshooting
Before delving into specific routes, addressing common issues that plague many organic syntheses can significantly improve outcomes.
Frequently Asked Questions (FAQs)
Q1: My yields are consistently low regardless of the synthetic route. What are the most critical general parameters I should re-evaluate? A1: Consistently low yields often point to foundational issues rather than a flawed specific reaction step. The three most critical parameters to verify are:
-
Reagent Quality and Purity: Ensure all starting materials are of high purity and are not degraded. For instance, catechol can oxidize over time, and reducing agents like Lithium Aluminum Hydride (LiAlH4) can decompose with exposure to moisture.
-
Anhydrous Conditions: Many steps in these syntheses, especially those involving organometallics (like Grignard reagents) or powerful hydrides (like LiAlH4), are extremely sensitive to water.[3] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.
-
Inert Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of reactive intermediates and formation of side products.
Q2: How critical is the choice of solvent, and what are the key considerations? A2: Solvent choice is crucial as it affects reagent solubility, reaction kinetics, and stability of intermediates. For reactions involving strong bases or nucleophiles, aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are standard.[3] For reactions like the initial formation of the benzodioxane ring, polar aprotic solvents such as Dimethylformamide (DMF) or Acetone can be effective.[4][5] The polarity of the solvent can also influence reaction mechanisms and the formation of side products.[6]
Q3: My reaction appears to stall before all the starting material is consumed. What are the likely causes? A3: A stalled reaction can be due to several factors:
-
Insufficient Reagent: One of the reagents may have been impure, or an insufficient stoichiometric amount was used. This is common with reagents like LiAlH4 or Grignard reagents, which can be partially quenched by trace moisture or atmospheric oxygen.
-
Poor Mixing: In heterogeneous reactions (e.g., involving a solid base), ensure vigorous stirring to maximize surface area and contact between reactants.
-
Temperature Control: Some reactions have a specific activation temperature and may not proceed efficiently if the temperature is too low. Conversely, some intermediates may decompose if the temperature is too high.
-
Catalyst Deactivation: If the reaction uses a catalyst, it may have been poisoned by impurities in the starting materials or solvent.
Section 2: Troubleshooting Synthetic Route A: The Reduction Pathway
This common and reliable route involves the reduction of a (1,4-Benzodioxan-2-yl)acetic acid derivative. The primary challenges lie in the synthesis of the acid precursor and the final, high-fidelity reduction step.
Catechol [label="Catechol"]; Precursor [label="(1,4-Benzodioxan-2-yl)acetic acid"]; Target [label="2-(1,4-Benzodioxan-2-yl)ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catechol -> Precursor [label="Multi-step\nCyclization & Elongation"]; Precursor -> Target [label="Reduction\n(e.g., LiAlH4)"]; }
Caption: Overview of the Reduction Pathway.
Part 2A: Synthesis of (1,4-Benzodioxan-2-yl)acetic acid
The precursor, (1,4-Benzodioxan-2-yl)acetic acid, is not commercially common and typically requires a multi-step synthesis, often starting from catechol and a suitable C3 synthon, followed by chain extension.
FAQ: My initial cyclization to form the benzodioxane ring from catechol has a low yield. What are the common pitfalls? A: The Williamson ether synthesis-type reaction to form the dioxane ring is sensitive to conditions.
-
Base Selection: A moderately strong base like potassium carbonate (K2CO3) is often used.[4] Using a very strong base like sodium hydride (NaH) can sometimes lead to side reactions if not properly controlled. The choice of base can be critical.
-
Temperature: While heating is necessary, excessive temperatures can lead to the formation of polymeric byproducts. A controlled reflux in a suitable solvent like acetone or DMF is typical.[4]
-
Leaving Group: Ensure the C3 synthon has a good leaving group (e.g., bromide or tosylate) for efficient displacement by the catecholate anions.
Part 2B: Reduction of the Carboxylic Acid
FAQ: I'm trying to reduce (1,4-Benzodioxan-2-yl)acetic acid with LiAlH4, but I'm getting a complex product mixture and low yield of the desired alcohol. What is happening? A: This is a common issue. While LiAlH4 is the standard reagent for this transformation, several factors can lead to poor results:
-
Reagent Activity: LiAlH4 reacts violently with water and decomposes in moist air. Use fresh, high-quality LiAlH4 and perform the reaction under a strictly inert atmosphere (N2 or Ar).
-
Reaction Quench: The workup is critical. The reaction must be carefully quenched at a low temperature (typically 0 °C). A standard Fieser workup (sequential addition of water, then 15% aq. NaOH, then more water) is often effective at producing a granular, easily filterable aluminum salt precipitate. An improper quench can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult and lowering the isolated yield.
-
Stoichiometry: An excess of LiAlH4 is required because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a carboxylate salt and H2 gas.[7] A minimum of 1.5-2 equivalents of LiAlH4 relative to the acid is recommended to ensure complete reduction.
FAQ: Can I use sodium borohydride (NaBH4) to reduce the carboxylic acid? It's a much milder and safer reagent. A: No, sodium borohydride (NaBH4) is generally not a powerful enough reducing agent to reduce carboxylic acids or esters.[7] Its reactivity is primarily limited to aldehydes and ketones. Using NaBH4 will likely result in the recovery of unreacted starting material. For this reduction, strong hydride donors like LiAlH4 or borane (BH3·THF) are necessary.[7]
Comparative Data: Reducing Agents for Carboxylic Acids
| Reagent | Typical Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH4) | THF or Diethyl Ether, 0 °C to reflux | High reactivity, effective for acids & esters | Pyrophoric, highly reactive with water/protic solvents, difficult workup |
| Borane (BH3·THF complex) | THF, 0 °C to reflux | Highly effective, chemoselective for carboxylic acids | Reagent is sensitive to air and moisture |
| Zinc/Acetic Acid | Acetic Acid, RT to reflux | Inexpensive, mild conditions | Generally not effective for reducing carboxylic acids directly to alcohols; more suited for conjugate reductions.[8] |
Protocol 2.1: Reduction of (1,4-Benzodioxan-2-yl)acetic acid with LiAlH4
-
Preparation: Under an inert atmosphere (N2), add a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF to a three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve (1,4-Benzodioxan-2-yl)acetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10 °C. (Note: Initial gas evolution will occur).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up (Quench): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH4 in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Section 3: Troubleshooting Synthetic Route B: The Epoxide Pathway
This elegant route involves the formation of 2-oxiranyl-1,4-benzodioxan, which is then opened reductively to yield the target primary alcohol.
Catechol [label="Catechol +\nEpichlorohydrin"]; Epoxide [label="2-Oxiranyl-1,4-benzodioxan"]; Target [label="2-(1,4-Benzodioxan-2-yl)ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Catechol -> Epoxide [label="Base-catalyzed\nCyclization"]; Epoxide -> Target [label="Reductive Ring Opening\n(e.g., LiAlH4)"]; }
Caption: Overview of the Epoxide Pathway.
FAQ: The initial reaction of catechol with epichlorohydrin is giving a low yield of the desired 2-oxiranyl-1,4-benzodioxan and many side products. How can I optimize this step?
A: This is a classic condensation reaction that can be challenging. The key is to control the sequential nucleophilic attacks.
-
Mechanism: The reaction proceeds by the phenolate attacking the epichlorohydrin, followed by an intramolecular cyclization.[9] A common side reaction is the formation of polymeric material or undesired regioisomers.
-
Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) can significantly improve yields. The catalyst helps shuttle the phenolate anion into the organic phase where it can react with epichlorohydrin, often allowing for milder conditions and better selectivity.[10]
-
Temperature Control: The reaction is exothermic. Maintaining a consistent and moderate temperature (e.g., 40-60 °C) is crucial to prevent the formation of crosslinked byproducts.
-
Slow Addition: Adding the base (e.g., aqueous NaOH) or epichlorohydrin slowly to the reaction mixture can help control the exotherm and minimize side reactions.[11]
FAQ: My epoxide ring-opening with LiAlH4 is not clean. What factors influence this reduction?
A: The reductive opening of an epoxide with a hydride source is typically very efficient. If you are seeing issues, consider the following:
-
Regioselectivity: LiAlH4 is a nucleophilic hydride source. In an unsymmetrical epoxide like 2-oxiranyl-1,4-benzodioxan, the hydride will attack the less sterically hindered carbon of the epoxide ring (the terminal CH2 group).[12] This attack mechanism reliably produces the desired primary alcohol. If you are observing other products, it may be due to impurities in your starting epoxide or rearrangement under acidic workup conditions.
-
Work-up: As with the carboxylic acid reduction, a careful and controlled quench is essential to avoid product loss. Ensure the workup is performed under basic or neutral conditions to prevent any acid-catalyzed rearrangement of the final alcohol product.
Protocol 3.1: Reductive Opening of 2-Oxiranyl-1,4-benzodioxan
-
Preparation: Under an inert atmosphere (N2), prepare a stirred suspension of LiAlH4 (1.5 eq.) in anhydrous diethyl ether at 0 °C.
-
Addition: Dissolve 2-oxiranyl-1,4-benzodioxan (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the hydride suspension.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up & Isolation: Cool the reaction to 0 °C and perform a Fieser workup as described in Protocol 2.1. Filter the aluminum salts, wash with ether, and combine the filtrates.
-
Purification: Dry the ethereal solution over anhydrous MgSO4, filter, and evaporate the solvent to yield the crude product, which can be further purified by chromatography or crystallization.
Section 4: Troubleshooting Synthetic Route C: The Grignard Pathway
This route offers a direct way to form the C-C bond and set the alcohol stereocenter simultaneously by reacting 2-formyl-1,4-benzodioxane with a methyl Grignard reagent.
Aldehyde [label="2-Formyl-1,4-benzodioxane"]; Grignard [label="Methylmagnesium\nBromide (MeMgBr)"]; Intermediate [label="Magnesium Alkoxide\nIntermediate"]; Target [label="2-(1,4-Benzodioxan-2-yl)ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Aldehyde -> Intermediate [label="Nucleophilic\nAddition"]; Grignard -> Intermediate; Intermediate -> Target [label="Aqueous Workup\n(e.g., NH4Cl)"]; }
Caption: Overview of the Grignard Pathway.
FAQ: My Grignard reaction with 2-formyl-1,4-benzodioxane is giving a very low yield. What is the most likely point of failure?
A: The Grignard reaction is famously sensitive, and failure almost always comes down to one critical factor: water .
-
Anhydrous Conditions: Grignard reagents are powerful bases and will be instantly quenched by any protic source, including trace water in the solvent, glassware, or even absorbed on the surface of the magnesium turnings.[3] All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Quality of Grignard Reagent: Use freshly prepared or recently titrated Grignard reagent. Commercially available solutions can degrade over time. If preparing it yourself, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing them).
-
Side Reactions: While less common with an aldehyde and methyl Grignard, side reactions can include reduction of the carbonyl if the Grignard reagent has β-hydrogens (not an issue for MeMgBr) or enolization if the aldehyde has acidic α-protons.[13]
Troubleshooting Common Grignard Reaction Failures
| Symptom | Probable Cause | Recommended Solution |
| Reaction does not initiate (Grignard formation) | Magnesium is not activated; presence of moisture. | Crush Mg turnings under inert gas; add a small crystal of I2 or a few drops of 1,2-dibromoethane to initiate. Ensure all components are scrupulously dry. |
| Low yield of alcohol; recovery of starting aldehyde | Inactive or insufficient Grignard reagent (quenched by moisture/air). | Use freshly prepared/titrated reagent. Ensure a rigorously dry, inert atmosphere. Use a slight excess (1.1-1.2 eq.) of the Grignard reagent. |
| Formation of a white precipitate before workup | Quenching by water or oxygen. | Improve inert atmosphere technique and use anhydrous solvents. |
Protocol 4.1: Grignard Reaction with 2-Formyl-1,4-benzodioxane
-
Preparation: Under an inert atmosphere (N2), place a solution of 2-formyl-1,4-benzodioxane (1.0 eq.) in anhydrous diethyl ether in a flame-dried, three-neck flask. Cool the solution to 0 °C.
-
Addition: Add methylmagnesium bromide (1.2 eq., solution in THF/ether) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour after addition is complete. Monitor the reaction by TLC.
-
Work-up (Quench): While still at 0 °C, slowly add saturated aqueous ammonium chloride (NH4Cl) solution to quench the reaction and the excess Grignard reagent.
-
Isolation: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the pure alcohol.
References
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]
- Syntex Research. (n.d.). SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN.
-
Request PDF. (n.d.). Synthesis and Antihypoxic Properties of New 2-(1,4-Benzodioxan-2-yl)-1,3,4-oxadiazole Derivatives. ResearchGate. [Link]
-
Request PDF. (n.d.). Resolution of 2-substituted 1,4-benzodioxanes by entrainment. ResearchGate. [Link]
-
TSI Journals. (2007, December 4). Chemistry and pharmacology of benzodioxanes. [Link]
- (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
-
PrepChem.com. (n.d.). Synthesis of α-(2,3-dihydro-1,4-benzodioxin-2-yl). [Link]
-
ResearchGate. (n.d.). Reaction of catechin and epichlorohydrin. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Request PDF. (n.d.). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. ResearchGate. [Link]
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Aouf, C., Lecomte, J., Villeneuve, P., & Fulcrand, H. (n.d.). Green Chemistry. RSC Publishing. [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. tsijournals.com [tsijournals.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2009110971A2 - Process for converting multifunctional aliphatic alcohols - Google Patents [patents.google.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Grignard Reaction [organic-chemistry.org]
purification strategies for 1,4-benzodioxan-2-ethanol impurities
Technical Support Center: Purification Strategies for 1,4-Benzodioxan-2-Ethanol
Executive Summary
1,4-benzodioxan-2-ethanol (also known as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol) is a critical pharmacophore used in the synthesis of adrenergic antagonists (e.g., Idazoxan analogs) and antihypertensive agents.[1][2][3][4][5][6] Its synthesis—typically involving the alkylation of catechol or the reduction of benzodioxan-2-acetic acid derivatives—introduces a specific set of persistent impurities: unreacted phenolic precursors (catechol), uncyclized chlorohydrins, and oxidation byproducts (quinones).
This guide addresses the "Three Pillars of Purity" for this molecule: Oxidative Stability (Color removal), Thermodynamic Separation (Distillation), and Structural Homogeneity (Isomer removal).
Module 1: The "Color" Problem (Phenolic Impurities)
Q: Even after distillation, my product turns from pale yellow to dark brown/red upon storage. Why is this happening?
A: This is the hallmark of trace catechol oxidation .[1] The 1,4-benzodioxan ring is synthesized from catechol (1,2-dihydroxybenzene).[1] Even ppm levels of unreacted catechol can auto-oxidize into o-benzoquinone derivatives upon exposure to air.[1] These quinones act as radical initiators, causing polymerization and darkening (the "browning reaction") which is often catalytic.
Troubleshooting Protocol: The "Reductive Alkaline Wash" Standard acid/base extractions often fail because catechol is soluble in both water and organic solvents, and its partition coefficient shifts unfavorably in simple neutral washes. You must use a reductive alkaline environment to keep it water-soluble and un-oxidized during removal.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Toluene (10 mL solvent per 1 g product).[1]
-
The Scavenger Wash: Wash the organic phase twice with 10% NaOH containing 1% Sodium Metabisulfite (Na₂S₂O₅) .[1]
-
Neutralization: Wash the organic phase once with water, then once with brine.[1]
-
Drying: Dry over anhydrous
(avoid if Lewis acid sensitivity is suspected, though rare here).
Visualization: The Catechol Removal Workflow
Figure 1: Reductive Alkaline Wash workflow to eliminate phenolic oxidation precursors.[1]
Module 2: The "Oil" Problem (Distillation Strategy)
Q: My product is a viscous oil. I attempted vacuum distillation, but the potency dropped, and the pot residue solidified. How do I distill this without degradation?
A: 1,4-benzodioxan-2-ethanol has a high boiling point and is prone to ether cleavage or dehydration at temperatures >180°C. The solidification suggests thermal polymerization or dimerization of impurities.[1]
Thermodynamic Data (Estimated):
| Pressure (mmHg) | Boiling Point Range (°C) | Risk Level |
|---|---|---|
| 760 (Atm) | >280°C (Decomposes) | Critical (Do not attempt) |
| 10 - 15 | 160 - 175°C | High (Thermal degradation likely) |
| 0.5 - 1.0 | 115 - 125°C | Optimal |
| 0.05 (High Vac) | 90 - 100°C | Excellent (Requires diffusion pump) |[1]
Troubleshooting Protocol: Short-Path Distillation Do not use a long Vigreux column; the pressure drop is too high.[1]
-
Setup: Use a Short-Path Distillation head (minimal distance between pot and condenser).
-
Vacuum: Ensure system pressure is < 1 mmHg .
-
Temperature Ramp: Heat the oil bath slowly. The difference between the bath and vapor temperature (
) should not exceed 20°C to prevent wall-charring. -
Fractionation:
Module 3: The "Ghost Peak" (Isomers & Intermediates)
Q: HPLC shows a persistent impurity (RRT ~0.9 or 1.[1]1) that tracks with the product.[1][10] Mass spec shows the same MW or +36 Da.[1] What is it?
A: This is likely one of two common structural impurities:[1]
-
The Uncyclized Chlorohydrin (+36 Da): If synthesized via catechol + epichlorohydrin, the intermediate 3-(2-hydroxyphenoxy)-1-chloropropan-2-ol may fail to cyclize if the base strength was insufficient.[1]
-
The Regioisomer (Same MW): While less common with 1,4-benzodioxan, "5-membered" ring formation (benzodioxole derivatives) can occur if the alkylating agent rearranges, though 1,4-cyclization is thermodynamically favored.[1]
Troubleshooting Protocol: Chemical Polishing If the impurity is the uncyclized chlorohydrin , you can drive the reaction to completion during workup rather than discarding the batch.
-
Reflux: Dissolve the crude oil in Ethanol/Water (4:1).
-
Base Treat: Add 1.5 equivalents of KOH.
-
Heat: Reflux for 2 hours. This forces the closure of the chlorohydrin ring into the benzodioxan structure.
-
Verify: Check HPLC. The +36 Da peak should disappear, merging into the main product peak.
Visualization: Impurity Origins
Figure 2: Pathway of common impurities.[1] The "Intermediate" often co-elutes with the product.
Module 4: Analytical Validation
Q: How do I validate the purity? My GC and HPLC give different purity values.
A: This is expected.
-
GC-FID: Good for volatile impurities (solvents, epichlorohydrin).[1] However, it may thermally decompose the uncyclized chlorohydrin into the product inside the injector port, giving a false high purity .
-
HPLC (UV 270-280 nm): The gold standard.[1] It detects the phenols (catechol) and the uncyclized intermediates without thermal artifacting.
Recommended HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: 275 nm (aromatic ring absorption).[1]
References
-
Synthesis & Cyclization Logic
-
Catechol Handling & Purification
-
Analytical Profiling
-
Physical Properties & Safety
Sources
- 1. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 3. Ethyl 1,4-Benzodioxan-2-carboxylate CAS#: 4739-94-0 [m.chemicalbook.com]
- 4. air.unimi.it [air.unimi.it]
- 5. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 1,4-Benzodioxan-2-one | C8H6O3 | CID 4685450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catechol derivatives from “ideal lignin” - Mapping Ignorance [mappingignorance.org]
- 10. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Chromatographic separation of 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzodioxan Derivative Solubility in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing formulation bottlenecks during in vitro screening. 1,4-Benzodioxane derivatives—structurally characterized by a benzene ring fused to a dioxane ring—are highly lipophilic and practically insoluble in water[1]. While functionalized derivatives (e.g., benzodioxane-6-carboxylic acid hydrazones) exhibit potent biological activities, they typically require initial dissolution in organic solvents like DMSO[2].
Transitioning these lipophilic compounds from organic stocks into aqueous biological buffers (like PBS or HEPES) frequently leads to precipitation, erratic assay readouts, and false negatives. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.
Diagnostic Workflow
Before altering your assay conditions, use the following logical framework to identify the root cause of your solubility issue and select the appropriate solubilization strategy.
Diagnostic workflow for resolving benzodioxan solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my benzodioxan derivative precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic case of kinetic precipitation [3]. Your compound is thermodynamically stable in 100% Dimethyl sulfoxide (DMSO). However, when you spike this stock into an aqueous buffer, the solvent polarity shifts abruptly. Driven by the hydrophobic effect, the lipophilic benzodioxan rings rapidly self-associate to minimize contact with water. Because the compound's solubility limit in the final aqueous environment is exceedingly low, it forms amorphous aggregates or microcrystals before it can partition into your biological target.
Q2: How do I choose between using a co-solvent and a cyclodextrin? A: The choice depends on the mechanism of action your assay can tolerate. Co-solvents (like PEG-400 or low-dose DMSO) work by reducing the dielectric constant of the aqueous mixture, decreasing the energetic penalty of accommodating a non-polar solute[4]. However, high co-solvent concentrations can cause cell toxicity or denature target proteins.
Cyclodextrins, conversely, act as molecular shields. They sequester the hydrophobic benzodioxan moiety inside their lipophilic cavity while presenting a hydrophilic exterior to the buffer, creating a water-soluble inclusion complex without altering the bulk solvent properties[].
Quantitative Comparison of Solubilization Strategies:
| Solubilization Strategy | Mechanism of Action | Typical Working Range | Pros | Cons |
| DMSO (Co-solvent) | Lowers bulk solvent polarity | 0.1% - 0.5% (v/v) | Universal solvent for high-concentration stocks. | High toxicity in live cells; risk of kinetic precipitation[3]. |
| PEG-400 (Co-solvent) | Disrupts water hydrogen bonding | 1.0% - 5.0% (v/v) | Lower toxicity than DMSO; highly efficient solubilizer[6]. | Increases solution viscosity; potential osmotic stress. |
| HP-β-CD (Cyclodextrin) | Host-guest inclusion complex | 1 - 10 mM | No osmotic penalty; highly biocompatible; prevents aggregation[]. | Requires optimization of complexation time and ratio. |
| pH Adjustment | Ionizes functional groups | ± 2 pH units from pKa | Thermodynamically stable salt formation. | Only applicable for ionizable derivatives[7]. |
Q3: My benzodioxan derivative has a basic amine group. Can I just adjust the pH? A: Yes. If your derivative contains an ionizable group, exploiting its logS-pH profile is the most elegant solution. Surface-active weak acids or bases often precipitate as uncharged species at neutral pH[7]. By adjusting the buffer pH at least 2 units away from the pKa of the ionizable group (e.g., lowering the pH for amines), you protonate the molecule. The resulting salt form interacts favorably with water via ion-dipole interactions, exponentially increasing thermodynamic solubility. Caution: Ensure the adjusted pH is compatible with your specific biological assay.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Micro-precipitates are invisible to the naked eye but will scatter light and ruin assay readouts. The following protocols provide a reliable method for complexation followed by a mandatory self-validating check.
Protocol 1: Preparation of HP-β-CD / Benzodioxan Inclusion Complexes
Objective: To molecularly disperse highly lipophilic benzodioxan derivatives in an aqueous buffer without exceeding 1% DMSO.
-
Prepare Cyclodextrin Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS) to a final concentration of 10 mM. Causality: HP-β-CD is chosen over native β-CD because hydroxypropyl substitution disrupts the rigid crystal lattice of the oligosaccharide ring, massively increasing the aqueous solubility of the cyclodextrin itself and preventing secondary aggregation[8].
-
Prepare Master Stock: Dissolve the benzodioxan derivative in 100% DMSO at 1000x your desired final assay concentration.
-
Dropwise Complexation: Place the HP-β-CD solution on a magnetic stirrer (500 rpm). Slowly add the DMSO stock dropwise into the vortex. Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities time to encapsulate the drug molecules before they can self-aggregate.
-
Equilibration: Incubate the mixture at 37°C for 2 hours with continuous agitation to ensure thermodynamic equilibrium of the host-guest complex.
Protocol 2: Validation of Solubility via Nephelometry (Light Scattering)
Objective: A self-validating check to confirm the absence of kinetic precipitation before running the biological assay.
-
Blank Preparation: Pipette 100 µL of your pure assay buffer (containing the HP-β-CD vehicle but NO drug) into a clear-bottom 96-well plate.
-
Sample Preparation: Pipette 100 µL of your fully formulated benzodioxan solution (from Protocol 1) into adjacent wells.
-
Measurement: Read the absorbance at 620 nm using a microplate spectrophotometer.
-
Data Interpretation: Molecules in true solution do not absorb or scatter light at 620 nm. If the Abs
620of your sample is > 0.01 above the blank, micro-precipitates have formed. Troubleshooting Action: If precipitation is detected, you must either decrease the final drug concentration or increase the cyclodextrin/co-solvent ratio.
References
-
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. arabjchem.org. 2
-
Chemistry and pharmacology of benzodioxanes. tsijournals.com.1
-
Improving (-)-Anomalin solubility for in vitro assays. benchchem.com. 3
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. core.ac.uk. 7
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. asiapharmaceutics.info. 6
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. mdpi.com. 8
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. researchgate.net. 4
-
Cyclodextrin Solutions for API Solubility Boost. bocsci.com.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. mdpi.com [mdpi.com]
optimization of reaction temperature for benzodioxan ring formation
The following technical guide is structured as a specialized support hub response. It synthesizes thermodynamic principles with practical troubleshooting to optimize benzodioxan formation.
Topic: Temperature Optimization for 1,4-Benzodioxan Ring Formation Ticket ID: BZD-OPT-442 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermal Paradox
The synthesis of 1,4-benzodioxan (dihydro-1,4-benzodioxin) presents a classic "thermal paradox" in organic chemistry.
-
The Kinetic Trap: The initial nucleophilic attack of the catechol dianion is rapid and exothermic, often proceeding well at mild temperatures (<60°C).
-
The Thermodynamic Barrier: The second step—intramolecular cyclization—is entropically disfavored and kinetically slower, often requiring elevated temperatures (>100°C) to overcome ring strain and steric hindrance.
The Failure Mode: Users typically select a single "compromise temperature" (e.g., refluxing acetone at 56°C). This often leads to mono-alkylated intermediates (incomplete conversion) or, if the temperature is too high initially, oxidative polymerization (tar formation).
This guide provides a Stepwise Temperature Ramping Protocol to decouple these two events.
Mechanistic Visualization
To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the critical branching points controlled by temperature (
Figure 1: Reaction coordinate showing the necessity of high activation energy for the second cyclization step while avoiding oxidative side pathways.
Optimization Protocol: The "Thermal Ramp" Strategy
Do not use a static temperature. Use this biphasic protocol to maximize yield and purity.
Standard Model: Catechol + 1,2-dibromoethane (or Epichlorohydrin) + K₂CO₃ in DMF/MeCN.
| Phase | Temperature | Duration | Objective | Mechanism |
| 1. Initiation | 0°C → 25°C | 30 min | Deprotonation | Formation of the catechol dianion. Low temp prevents immediate oxidation of the electron-rich phenolate. |
| 2. Alkylation | 60°C - 80°C | 2-4 hrs | Mono-alkylation | The first |
| 3. Cyclization | 110°C - 140°C | 4-12 hrs | Ring Closure | High energy is required to force the second phenolate to attack the tethered electrophile (overcoming entropy). |
Critical Note: If using Acetone (bp 56°C), you are physically capped at Phase 2. This is the #1 cause of low yields. Switch to Acetonitrile (reflux 82°C) or DMF/DMSO (100°C+) if cyclization stalls.
Troubleshooting & FAQs
Q1: My reaction mixture turns black/tarry within 1 hour. Why?
Diagnosis: Oxidative decomposition of the catechol. The Science: Catechols under basic conditions are highly susceptible to oxidation by atmospheric oxygen, forming o-quinones which rapidly polymerize into dark, insoluble melanin-like tars [1]. High temperatures accelerate this electron transfer. Corrective Action:
-
Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 mins before adding the catechol.
-
Add Reducing Agent: Add 5-10 mol% Sodium Dithionite (Na₂S₂O₄) to the reaction. It acts as an oxygen scavenger without interfering with the alkylation.
-
Lower Initial T: Ensure the base is added at 0°C.
Q2: I see 100% conversion of starting material, but low product yield. Where is it going?
Diagnosis: Formation of oligomers (Intermolecular reaction vs. Intramolecular cyclization). The Science: The mono-alkylated intermediate has a choice: attack its own tail (cyclize) or attack another catechol molecule (polymerize). High concentration favors polymerization (second order kinetics), while cyclization is first order. Corrective Action:
-
High Dilution: Run the reaction at 0.05 M - 0.1 M concentration.
-
Slow Addition: Add the linker (e.g., dibromoethane) slowly to an excess of catechol to favor the 1:1 adduct.
-
Temperature Boost: Ensure Phase 3 (Cyclization) temp is high enough. If the intermediate lingers, it will polymerize.
Q3: I am using Chiral Epichlorohydrin, but my ee% drops at high temperatures.
Diagnosis: Racemization via base-catalyzed proton abstraction. The Science: The chiral center in epichlorohydrin-derived benzodioxans is sensitive. Strong bases or high temperatures (>100°C) can cause proton abstraction at the chiral carbon or attack by the leaving group [2]. Corrective Action:
-
Switch Base: Move from NaH or KOH to Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" allows for efficient alkylation at lower temperatures due to better solubility and weaker ion pairing.
-
Limit T: Cap the reaction at 60°C .
-
Enzymatic Route: For strict enantiopurity, consider kinetic resolution using lipases (e.g., Candida antarctica Lipase B) at 30°C, as chemical methods often struggle with racemization at reflux [3].
Advanced Workflow: Microwave vs. Conventional
For stubborn substrates (e.g., electron-deficient catechols), conventional reflux is often insufficient.
| Parameter | Conventional Heating | Microwave Irradiation |
| Heat Transfer | Convective (Wall-to-center) | Dielectric (Volumetric) |
| Solvent | DMF/DMSO (Required for >100°C) | Ethanol/Water (Superheating possible) |
| Time | 12 - 24 Hours | 10 - 30 Minutes |
| Yield | 40 - 60% (typical) | 85 - 95% (typical) |
Recommendation: If available, use a microwave reactor.
-
Protocol: Catechol (1 eq), Linker (1.2 eq), K₂CO₃ (2.5 eq), TBAB (cat).
-
Settings: 140°C, 15 mins, High Absorption.
-
Why: The rapid ramp to 140°C bypasses the "danger zone" where side-reactions (oxidation) compete with cyclization [4].
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Decision tree for diagnosing yield and purity issues in benzodioxan synthesis.
References
-
Cabiddu, S., et al. (1994). Synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. Tetrahedron: Asymmetry, 5(4), 535–536.[1] Link
-
Bolchi, C., et al. (2003). A short entry to enantiopure 2-substituted 1,4-benzodioxanes by efficient resolution methods. Tetrahedron: Asymmetry, 14(23), 3779–3785.[1] Link
-
Vasic-Racki, D., et al. (2008). Lipases catalyzed enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate intermediate for (S)-doxazosin mesylate.[1] World Journal of Microbiology and Biotechnology, 24, 577–579.[1] Link
-
Charris, J., et al. (2005). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides.[2] Journal of Chemical Research, 2005(4), 271-273. Link
Sources
Validation & Comparative
Comparative Bioactivity Guide: Benzodioxan vs. Benzofuran Derivatives
Executive Summary
This technical guide provides a rigorous comparison between 1,4-benzodioxan and benzofuran scaffolds, two privileged heterocycles in medicinal chemistry. While both structures fuse a benzene ring with an oxygenated heterocycle, their pharmacological profiles diverge significantly due to distinct electronic and stereochemical properties.
Key Distinction:
-
Benzofuran is fully aromatic and planar, making it an ideal bioisostere for indole or naphthalene. It excels in intercalating DNA or binding to flat hydrophobic pockets (e.g., tubulin).
-
1,4-Benzodioxan contains a non-aromatic, ethylenedioxy bridge. This introduces flexibility, non-planarity, and crucial stereogenic centers at positions 2 and 3. It is the gold standard for recognizing G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes.
Part 1: Chemical Architecture & Properties[1]
The fundamental difference in bioactivity stems from the geometry and electronic distribution of the heterocyclic ring.
| Feature | 1,4-Benzodioxan | Benzofuran |
| Structure | Benzene fused to 1,4-dioxane | Benzene fused to furan |
| Hybridization | Heterocyclic carbons are | Heterocyclic carbons are |
| Geometry | Non-planar (Half-chair pucker) | Planar (Flat) |
| Chirality | C2/C3 are stereogenic centers | Achiral (unless substituted) |
| Electronic Effect | Electron-donating (via oxygen lone pairs) | Aromatic |
| Lipophilicity | Moderate (LogP ~ 1.8 for core) | High (LogP ~ 2.6 for core) |
Structural Visualization (SAR Map)
The following diagram illustrates the Structure-Activity Relationship (SAR) hotspots for both scaffolds.
Figure 1: Comparative SAR analysis highlighting the stereochemical importance of benzodioxan vs. the planar rigidity of benzofuran.
Part 2: Therapeutic Applications & Bioactivity[2][3][4][5][6][7][8][9]
CNS Activity: Adrenergic & Serotonergic Receptors
Winner: 1,4-Benzodioxan
The 1,4-benzodioxan moiety is historically termed a "privileged structure" for alpha-adrenergic receptors (
-
Mechanism: The oxygen atoms at positions 1 and 4 participate in dipolar interactions with the receptor pocket.[1] The chirality at C2 is critical; typically, the (
)-enantiomer of benzodioxan derivatives exhibits superior binding affinity for -AR subtypes compared to the ( )-enantiomer. -
Key Compounds:
-
WB4101: A potent
-AR antagonist ( = 0.5 nM). -
Piperoxan: The first discovered antihistamine/alpha-blocker.
-
Vilazodone: A benzofuran-based antidepressant (SPARI), but note that the benzofuran here serves as a planar indole mimic, not a catechol mimic.
-
Anticancer Activity: Tubulin Polymerization & Kinase Inhibition
Winner: Benzofuran [2]
Benzofuran derivatives, particularly 2-arylbenzofurans, structurally resemble Combretastatin A-4 , a potent tubulin polymerization inhibitor. The planar geometry allows the molecule to slide into the colchicine-binding site of tubulin, disrupting microtubule formation and causing mitotic arrest.
-
Mechanism: The rigid, flat aromatic system maximizes
- stacking interactions within the hydrophobic enzyme pockets. -
Key Data:
-
Substituted 2-arylbenzofurans have shown
values in the nanomolar range (5–50 nM) against MCF-7 and HeLa cell lines. -
Benzodioxans appear in anticancer research primarily as linkers in kinase inhibitors (e.g., FAK inhibitors), but the benzofuran core itself is often the pharmacophore.
-
Quantitative Comparison Table
| Therapeutic Target | Benzodioxan Derivative Performance | Benzofuran Derivative Performance | Note |
| 0.5 nM (WB4101) | >100 nM (General derivatives) | Benzodioxan oxygen placement is optimal for this receptor. | |
| 5-HT | 1.2 nM (Flesinoxan) | 0.5 nM (Vilazodone) | Both scaffolds are highly effective; Benzofuran acts as an indole bioisostere. |
| Tubulin Inhibition ( | >10 | 0.05 | Planarity of benzofuran is required for the colchicine site. |
| Antioxidant Activity | High (Lignan mimics) | Moderate | Benzodioxan mimics natural antioxidant flavonolignans (e.g., Silibinin). |
Part 3: Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols describe the standard synthesis for the core scaffolds used in the comparison above.
Protocol A: Synthesis of 2-Substituted 1,4-Benzodioxan (Catechol Alkylation)
Target: Intermediate for Adrenergic Antagonists
Principle: This reaction utilizes a Williamson ether synthesis approach.[3] The choice of base and solvent controls the prevention of polymerization.
-
Reagents: Catechol (10 mmol), Epichlorohydrin (12 mmol), Potassium Carbonate (
, 25 mmol). -
Solvent: Acetone (Dry, 50 mL).
-
Procedure:
-
Dissolve catechol in dry acetone in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add epichlorohydrin dropwise over 10 minutes.
-
Reflux the mixture at 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The residue (typically (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol) is purified via column chromatography using silica gel.
-
-
Yield: Expected 75–85%.
-
Validation:
NMR should show the characteristic multiplets for the dioxane ring protons between 4.0–4.5 ppm.
Protocol B: Synthesis of 2-Arylbenzofuran (Sonogashira Coupling-Cyclization)
Target: Core for Anticancer Agents
Principle: A one-pot Palladium-catalyzed reaction coupling an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[4]
-
Reagents: 2-Iodophenol (1.0 equiv), Phenylacetylene (1.2 equiv),
(2 mol%), CuI (1 mol%). -
Solvent: Triethylamine (
) or DMF/Et3N mixture. -
Procedure:
-
In a flame-dried Schlenk tube under Argon, dissolve 2-iodophenol and phenylacetylene in degassed solvent.
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Mechanism: The initial Sonogashira coupling forms an internal alkyne. The phenolic oxygen then attacks the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the furan ring.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.
-
Purification: Recrystallization from ethanol or flash chromatography.[6]
-
-
Yield: Expected 80–90%.
-
Validation: Disappearance of the alkyne stretch in IR; appearance of the furan proton singlet in NMR (~7.0 ppm).
Synthesis Workflow Diagram
Figure 2: Comparative synthetic pathways. Note the aliphatic cyclization for benzodioxan versus the metal-catalyzed aromatic annulation for benzofuran.
References
-
Review of 1,4-Benzodioxane Scaffold in Medicinal Chemistry Source: European Journal of Medicinal Chemistry (2020).[7] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry."[8][3] URL:[Link]
-
Benzofuran Synthesis and Biological Activities Source: RSC Advances (2023). "Anticancer therapeutic potential of benzofuran scaffolds." URL:[Link]
-
Structure-Activity Relationships of Benzodioxan in Alpha-Adrenoreceptors Source: Journal of Medicinal Chemistry. "Structure-activity relationships in 1,4-benzodioxan-related compounds." URL:[Link]
-
Benzofuran Derivatives as Tubulin Polymerization Inhibitors Source: MDPI Molecules (2023). "Synthesis and Biological Studies of Benzo[b]furan Derivatives." URL:[Link]
-
Comparative Synthesis Protocols (Benzofuran) Source: Organic Chemistry Portal. "Benzofuran Synthesis." URL:[Link]
Sources
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase | MDPI [mdpi.com]
- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Synthesis Efficiency: Enantioselective Routes to 1-(1,4-Benzodioxan-2-yl)ethanol
Executive Summary
The 1,4-benzodioxan scaffold is a privileged pharmacophore found in alpha-adrenergic blockers (e.g., Doxazosin, Piperoxan) and antidepressants (e.g., Idazoxan analogs). The chiral center at the C2 position—or on the exocyclic ethanol side chain—often dictates potency and receptor selectivity.
This guide evaluates the synthesis efficiency of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol enantiomers, comparing three distinct methodologies:
-
Asymmetric Transfer Hydrogenation (ATH): The high-yield "Gold Standard" for converting prochiral ketones.
-
Biocatalytic Kinetic Resolution (KR): The robust, scalable route for racemic alcohols using lipases.
-
Chemoenzymatic Ester Resolution: An indirect route targeting the carboxylic acid precursor.
Key Insight: While Kinetic Resolution (KR) offers high optical purity (ee > 99%) through iterative cycles, it is intrinsically limited to a 50% theoretical yield. Asymmetric Transfer Hydrogenation (ATH) using Ru(II) or Ir(III) catalysts breaks this ceiling, offering >90% yields with comparable enantioselectivity, making it the superior choice for large-scale synthesis where atom economy is paramount.
Mechanistic Comparison & Pathway Visualization
The choice of synthesis route depends heavily on the starting material availability (ketone vs. racemate) and the required scale.
Pathway Diagram
The following diagram illustrates the three competing pathways, highlighting the critical decision points and intermediates.
Caption: Comparative workflow of Asymmetric Transfer Hydrogenation (ATH) vs. Kinetic Resolution (KR) routes. ATH provides a direct, high-yield path from the ketone, while KR requires separation of the acylated product.
Method A: Asymmetric Transfer Hydrogenation (ATH)
Status: Preferred for Atom Economy & Scalability.
This method utilizes a chiral Ruthenium or Iridium catalyst to transfer hydrogen (from formate or isopropanol) to the prochiral ketone 1-(1,4-benzodioxan-2-yl)ethanone. It bypasses the 50% yield limitation of kinetic resolution.
Mechanistic Insight
The reaction typically proceeds via a metal-ligand bifunctional mechanism (Noyori-Ikariya type). The Ru-center activates the hydride, while the amino proton of the TsDPEN ligand interacts with the carbonyl oxygen via hydrogen bonding, ensuring precise facial selectivity.
Experimental Protocol
Target: (S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol Catalyst: RuCl
-
Catalyst Preparation: In a Schlenk flask, combine [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.012 eq) in isopropanol. Heat to 80°C for 1 hour, then cool to RT.
-
Substrate Addition: Add 1-(1,4-benzodioxan-2-yl)ethanone (1.0 eq) to the catalyst solution.
-
Hydrogen Source: Introduce the hydrogen donor mixture, typically HCOOH:Et3N (5:2 azeotrope) or Sodium Formate in water (for "Green" aqueous variants).
-
Reaction: Stir at 28–30°C. Monitor by TLC or HPLC. Full conversion is typically reached within 10–24 hours.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane:EtOAc 80:20).
Validation Checkpoint:
-
Enantioselectivity: Check via Chiral HPLC (Chiralcel OD-H column). Expected ee > 97%.[2][3][5][6][7]
Method B: Biocatalytic Kinetic Resolution (KR)
Status: Preferred for High Optical Purity from Racemates.
When the racemic alcohol is the starting material (e.g., from non-selective Grignard addition), enzymatic resolution is the most practical method. Lipases like Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia (Lipase PS) are highly effective.
Mechanistic Insight
Lipases preferentially acylate one enantiomer (typically the (R)-enantiomer for secondary alcohols obeying Kazlauskas' rule) using an acyl donor like vinyl acetate. The unreacted (S)-alcohol is left behind in high optical purity.
Experimental Protocol
Target: (S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol (Unreacted species)
-
Setup: Dissolve racemic 1-(1,4-benzodioxan-2-yl)ethanol (10 mmol) in dry Toluene or MTBE (50 mL).
-
Enzyme Loading: Add immobilized CAL-B (Novozym 435) or Lipase PS-IM (20-50 mg/mmol substrate).
-
Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl ester makes the reaction irreversible due to the formation of vinyl alcohol, which tautomerizes to acetaldehyde.
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Stop reaction at exactly 50% conversion (critical for maximizing ee of the remaining substrate).
-
Separation: Filter off the enzyme. Evaporate solvent.[1] Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Validation Checkpoint:
-
E-value (Enantiomeric Ratio): Calculate using the equation
. -
Target: E > 100 indicates an excellent resolution.[8]
Comparative Data Synthesis
The following table summarizes the performance metrics of the discussed routes based on aggregated literature data.
| Metric | Method A: ATH (Ru-TsDPEN) | Method B: Lipase KR (CAL-B) | Method C: Ester Hydrolysis (Chemoenzymatic) |
| Starting Material | Prochiral Ketone | Racemic Alcohol | Racemic Ester |
| Theoretical Yield | 100% | 50% | 50% (for resolution step) |
| Observed Yield | 92 - 96% | 45 - 48% | 40 - 45% (overall) |
| Enantiomeric Excess (ee) | 95 - 99% | > 99% (at 50-55% conv.) | > 95% (E = 160) |
| Atom Economy | High (H2 or Formate used) | Moderate (Acyl donor waste) | Low (Multi-step reduction req.) |
| Cost Driver | Catalyst (Ru/Ir metal) | Enzyme (Reusable) & Yield Loss | Reagents (LiAlH4) & Steps |
| Scalability | Excellent (Batch or Flow) | Good (Batch) | Moderate |
Critical Analysis
-
Efficiency: Method A (ATH) is superior for manufacturing. It avoids the "50% yield penalty" of kinetic resolution.
-
Purity: Method B (KR) is often more robust for obtaining >99.5% ee because the reaction can be pushed slightly beyond 50% conversion to "burn off" the minor enantiomer, acting as a self-purification step.
-
Green Chemistry: ATH in water (using surfactant-type catalysts) or using formate/TEA is greener than KR, which often requires organic solvents (Toluene) and generates stoichiometric acetate waste.
References
-
Kasture, S. M., et al. (2005).[8] Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal.[8]
-
Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes using Ir-catalyzed hydrogenation. Chemical Science.[9]
-
Facchini, F., et al. (2021).[3] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI (Catalysts).
-
Tanpure, S. D., et al. (2026).[7] Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide.[7][10] Bioorganic Chemistry.[3][9][11]
-
Konya, K., et al. (2008).[5] Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens.[5] Arkivoc.[5]
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol 97% | CAS: 62501-72-8 | AChemBlock [achemblock.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
Validating Pharmacophore Models: The Benzodioxan-Ethanol Probe Strategy
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: Chemical Validation of GPCR Pharmacophores (Adrenergic/Serotonergic)
Executive Summary
In ligand-based drug design (LBDD), a pharmacophore model is only as robust as its validation. While computational methods (ROC curves, decoy sets like DUD-E) are standard, they often fail to account for the thermodynamic reality of ligand binding—specifically entropy and conformational strain.
This guide advocates for Chemical Validation using Benzodioxan-Ethanol (BE) Linkers . Unlike purely flexible alkyl chains or rigid alkynes, the BE motif offers a "privileged" semi-rigid scaffold that acts as a precise caliper for measuring the spatial arrangement of Hydrogen Bond Acceptors (HBA) relative to a cationic center. This guide compares the BE strategy against standard validation methods, providing protocols for synthesis and application in alpha-adrenergic and serotonergic receptor modeling.
Part 1: The Challenge of Pharmacophore Validation
A pharmacophore model represents the spatial arrangement of chemical features (hydrophobic, electrostatic, H-bonding) necessary for biological activity.
The Problem: False Positives in Virtual Screening
Most researchers validate models computationally:
-
Test Set: Known actives.
-
Decoy Set: Assumed inactives.
-
Metric: Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC).
Failure Mode: A model may achieve an AUC of 0.90 yet fail in prospective screening because it does not account for the linker entropy . If a model connects an aromatic ring to an amine via a generic distance constraint, it may select compounds with flexible chains that can fit the model but won't bind due to the high entropic cost of freezing that chain into the bioactive conformation.
Part 2: The Benzodioxan-Ethanol (BE) Advantage
The 1,4-benzodioxan ring fused to an ethanol (ethyl) linker is not just a chemical spacer; it is a conformational filter .
Mechanism of Action[1]
-
Defined Geometry: The 1,4-dioxane ring exists in a puckered half-chair conformation. This restricts the vector of the oxygen lone pairs (HBA) relative to the aromatic ring.
-
Linker "Goldilocks" Zone: The ethyl (ethanol) chain connecting the dioxane to the amine (typically a piperazine or amine headgroup) allows for rotation but imposes a specific distance constraint (~3.5–5.0 Å) between the HBA region and the basic nitrogen.
-
Privileged Scaffold: This motif mimics the catecholamine neurotransmitters (epinephrine/serotonin) but with "built-in" conformational constraints, making it the ideal probe for validating models targeting aminergic GPCRs (e.g.,
-AR, 5-HT ).
Diagram: The Validation Logic
The following diagram illustrates why BE linkers successfully validate pharmacophores where flexible linkers fail.
Caption: Comparative workflow showing how Benzodioxan-Ethanol probes balance entropy and geometry to validate pharmacophore spatial hypotheses.
Part 3: Comparative Analysis
This table compares the BE strategy against alternative validation methods for GPCR pharmacophores.
| Feature | Benzodioxan-Ethanol (BE) Probes | Standard Alkyl/PEG Linkers | Computational Decoys (DUD-E) |
| Primary Utility | Experimental Validation of spatial constraints. | Exploring maximum pocket depth/volume. | Statistical validation of enrichment. |
| Entropic Cost | Low. Pre-organized half-chair conformation. | High. Requires freezing multiple rotatable bonds. | N/A. purely virtual. |
| Selectivity | High. Discriminates between receptor subtypes (e.g., | Low. "Floppy" chains often bind non-specifically. | Variable. Depends on the quality of decoy generation. |
| Synthetic Effort | Medium. 3-4 step synthesis from catechol/gallic acid. | Low. Simple alkylation. | Zero. Downloadable datasets. |
| Cost | Moderate (Reagents + Assay). | Low. | Free. |
| Verdict | Best for confirming specific H-bond vectors. | Best for initial hit expansion. | Necessary baseline, but insufficient alone. |
Part 4: Experimental Protocol
To validate a pharmacophore model, you must synthesize a "Probe Library" based on the BE scaffold. If your model is correct, the BE derivatives should bind with high affinity (
Synthesis of 2-Substituted-1,4-Benzodioxan Probes
Objective: Synthesize a probe to test the distance between the aromatic centroid and the basic nitrogen.
Reagents:
-
Catechol (or Gallic Acid methyl ester for substituted variants)
-
Epibromohydrin or 1,2-dibromoethane
-
Secondary amines (e.g., phenylpiperazine)
Step-by-Step Methodology:
-
Formation of the Benzodioxan Core:
-
Reaction: Reflux catechol (10 mmol) with epibromohydrin (12 mmol) and
in acetone for 12 hours. -
Product: 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxine.
-
Note: This creates the core scaffold with the "ethanol-like" spacer precursor.
-
-
Linker Extension (The "Ethanol" Component):
-
Crucial Step: If a longer ethanol chain is required (as in WB4101), use ethyl bromoacetate followed by reduction, or alkylate with 1,2-dibromoethane directly if starting from the hydroxymethyl derivative.
-
Standard Probe: The 2-hydroxymethyl or 2-bromomethyl group acts as the anchor for the ethyl linker equivalent.
-
-
Amination (Pharmacophore Terminal Feature):
-
Reaction: Dissolve the benzodioxan bromide (1 eq) in acetonitrile. Add the secondary amine (e.g., 1-phenylpiperazine, 1.2 eq) and
(3 eq). -
Conditions: Heat to 80°C for 8–16 hours. Monitor by TLC.
-
Workup: Extract with EtOAc/Water.[3] Purify via column chromatography (Hexane/EtOAc).
-
-
Validation Assay (Radioligand Binding):
-
Displace
-Prazosin (for -AR) or -8-OH-DPAT (for 5-HT ). -
Success Criterion: If the BE probe binds with
nM, the pharmacophore's distance constraint (typically 5–7 Å between aromatic center and N) is chemically validated.
-
Part 5: Case Study & Signaling Pathway
Case Study: Validation of an
-
Hypothesis: The model predicted a specific H-bond acceptor site 3.2 Å from the hydrophobic pocket.
-
Experiment: Researchers synthesized a benzodioxan-ethanol derivative (WB4101 analog) and a rigid chromone analog.
-
Result: The benzodioxan derivative bound with high affinity (
), while the rigid analog failed.
Diagram: GPCR Pharmacophore Interaction
This diagram visualizes the specific interaction validated by the BE probe.
Caption: Interaction map showing how the Benzodioxan-Ethanol probe satisfies the specific geometric requirements of the Alpha-1 Adrenoceptor binding site.
References
-
Boliang, L. et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry.
-
Quaglia, W. et al. (2008). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template." Journal of Medicinal Chemistry.
-
Vittoria, S. et al. (2013). "Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition." Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). "Synthesis of 1,4-Benzodioxane Derivatives" and "Comparative Guide to Flexible vs. Rigid Linkers."
-
ChemIDplus. (2025). "WB 4101 Structural Data and Pharmacological Activity."
Sources
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
A Senior Application Scientist's Guide to GC-MS Analysis of Benzodioxan Intermediates: Standards, Methods, and In-Depth Comparison
For researchers, scientists, and drug development professionals, the robust analysis of benzodioxan intermediates is a critical step in ensuring the quality, safety, and efficacy of many pharmaceutical products. The 1,4-benzodioxane scaffold is a key structural motif in a range of active pharmaceutical ingredients (APIs), including the antibiotic moxifloxacin and the antidepressant viloxazine. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the characterization and quality control of these vital intermediates.
This guide provides an in-depth, objective comparison of GC-MS analytical standards and methodologies for benzodioxan intermediates. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity.
The Analytical Imperative: Why GC-MS for Benzodioxan Intermediates?
Benzodioxan intermediates, while often volatile and amenable to GC analysis, can present unique challenges. Their polarity, potential for thermal degradation, and the need to detect trace-level impurities necessitate a well-developed and validated analytical method. GC-MS is the preferred technique due to its superior combination of high-resolution chromatographic separation and highly specific mass spectral identification. This allows for not only the quantification of the main intermediate but also the confident identification of process-related impurities and potential degradants.
Comparative Analysis of GC-MS Methodologies
A successful GC-MS analysis of benzodioxan intermediates hinges on the careful optimization of several key parameters. Here, we compare common approaches and provide data-driven recommendations.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent, free from non-volatile residues that can contaminate the instrument, and at an appropriate concentration.
| Technique | Description | Advantages | Disadvantages | Best Suited For |
| Direct Dilution | The simplest method, involving dissolving the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). | Fast, simple, and minimizes sample manipulation. | Not suitable for complex matrices or trace analysis. Non-volatile impurities can contaminate the GC inlet. | High-purity intermediates where the primary goal is identity confirmation and major component assay. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquids to separate it from non-volatile or interfering substances. | Effective for cleaning up samples from aqueous reaction mixtures. | Can be labor-intensive and may require large volumes of organic solvents. | Isolating benzodioxan intermediates from aqueous workups or salt-containing reaction mixtures. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. | Highly selective, can concentrate the analyte, and provides excellent cleanup. | Requires method development to select the appropriate sorbent and elution conditions. | Analysis of trace-level impurities or when a high degree of sample cleanup is necessary. |
Expert Insight: For routine in-process control of a relatively clean benzodioxan intermediate synthesis, direct dilution is often sufficient. However, for regulatory filings or when investigating unknown impurities, a more robust sample preparation technique like SPE is recommended to ensure the removal of any non-volatile matrix components that could interfere with the analysis or harm the instrument.
Derivatization: Enhancing Volatility and Chromatographic Performance
Certain benzodioxan intermediates may possess polar functional groups (e.g., -OH, -NH2, -COOH) that can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization chemically modifies these functional groups to increase volatility and improve chromatographic behavior.[1]
| Derivatization Method | Reagent(s) | Target Functional Groups | Advantages | Considerations |
| Silylation | BSTFA, TMCS | -OH, -COOH, -NH2 | Forms thermally stable and volatile trimethylsilyl (TMS) derivatives. Reagents are highly reactive.[1][2] | Derivatives can be sensitive to moisture. Excess reagent and byproducts must be considered in the analysis. |
| Acylation | TFAA, PFPA | -OH, -NH2 | Produces stable, volatile derivatives. Fluorinated derivatives can enhance sensitivity with an electron capture detector (ECD). | Can be more aggressive than silylation and may not be suitable for all analytes. |
| Alkylation (Esterification) | Diazomethane, Alkyl Chloroformates | -COOH | Specifically targets carboxylic acids to form methyl or other alkyl esters. | Diazomethane is explosive and toxic, requiring specialized handling procedures. |
Experimental Protocol: Silylation of a Hydroxylated Benzodioxan Intermediate
-
Sample Preparation: Accurately weigh approximately 10 mg of the benzodioxan intermediate into a 2 mL autosampler vial.
-
Solvent Addition: Add 1 mL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Causality: The use of a catalyst like TMCS in BSTFA accelerates the derivatization of sterically hindered hydroxyl groups, ensuring a complete reaction and accurate quantification.[2] Pyridine is often used as a solvent as it can also act as an acid scavenger, driving the reaction to completion.
GC-MS Parameters: Optimizing Separation and Detection
The choice of GC column and MS parameters is critical for achieving the desired separation and sensitivity.
| Parameter | Standard Approach | Alternative/Optimized Approach | Rationale and Supporting Data |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | Chiral stationary phases (e.g., cyclodextrin-based) | For the separation of enantiomers of chiral benzodioxan intermediates, a chiral column is essential.[3][4] The choice of a specific chiral phase depends on the structure of the analyte and may require screening. |
| Injection Mode | Split injection (e.g., 20:1) | Splitless injection | Splitless injection is preferred for trace analysis of impurities, as it transfers the entire sample volume onto the column, maximizing sensitivity.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Chemical Ionization (CI) | EI provides characteristic, reproducible fragmentation patterns for library matching.[6] CI is a softer ionization technique that often preserves the molecular ion, which can be beneficial for confirming the molecular weight of an unknown compound. |
| MS Detection Mode | Full Scan | Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and identification of unknown peaks. SIM mode significantly enhances sensitivity for quantitative analysis by monitoring only specific ions of interest. For example, in the analysis of a specific impurity, monitoring its three most abundant ions in SIM mode can lower the limit of detection by an order of magnitude compared to full scan. |
Understanding Fragmentation Patterns: The Key to Structural Elucidation
The mass spectrum of a benzodioxan intermediate provides a molecular fingerprint that can be used for identification. The fragmentation patterns are governed by the stability of the resulting ions.
A common fragmentation pathway for the 1,4-benzodioxan ring involves the cleavage of the ether bonds and the loss of small neutral molecules. For example, 1,4-dioxane itself shows a characteristic fragmentation pattern with major ions at m/z 58 and 28, corresponding to the loss of formaldehyde (CH₂O) and ethylene (C₂H₄), respectively.[7]
For substituted benzodioxans, the fragmentation will be directed by the substituents on the aromatic and dioxan rings.
Caption: Generalized fragmentation pathways for substituted 1,4-benzodioxan derivatives in EI-MS.
Workflow for Method Development and Validation
A robust GC-MS method for the analysis of benzodioxan intermediates should be developed and validated according to ICH guidelines.
Caption: A typical workflow for the development and validation of a GC-MS method for pharmaceutical intermediates.
Conclusion
The GC-MS analysis of benzodioxan intermediates is a multifaceted task that requires a deep understanding of sample preparation, chromatography, and mass spectrometry. By carefully selecting and optimizing each step of the analytical workflow, researchers can develop robust and reliable methods for the quality control of these important pharmaceutical building blocks. This guide provides a framework for making informed decisions, grounded in scientific principles and supported by experimental evidence, to ensure the integrity of the analytical data generated.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]
- CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents. (n.d.).
-
Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis | Organic Letters. (2022, February 22). ACS Publications. [Link]
-
Mass fragmentation pattern of N-(2,3-dihydrobenzo[8][9]dioxin-6-yl)-N-methylethanesulfonamide (5a). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry | Request PDF. (2025, August 7). ResearchGate. [Link]
-
A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. (2024, May 1). Journal of Chemical Health Risks. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]
-
Voltammetric and DFT studies on viloxazine: Analytical application to pharmaceuticals and biological fluids. (n.d.). Sigarra. Retrieved from [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. [Link]
-
Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021, February 9). [Link]
-
Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. (2025, June 15). PubMed. [Link]
-
Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. (2025, November 15). Doc Brown's Chemistry. [Link]
-
2-Aminomethyl-1,4-benzodioxane. (n.d.). PubChem. Retrieved from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. azom.com [azom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-(1,4-Benzodioxan-2-yl)ethanol: Proper Disposal & Handling Guide
Topic: 2-(1,4-Benzodioxan-2-yl)ethanol proper disposal procedures
Core Directive: The "Why" Behind the Protocol
In drug discovery, the benzodioxan scaffold is a privileged structure, often serving as a pharmacophore for adrenergic and serotonergic receptor ligands. However, the disposal of its derivatives, specifically 2-(1,4-Benzodioxan-2-yl)ethanol (CAS 2164-50-3) , requires a nuanced approach that goes beyond standard organic waste protocols.[1][2]
While often classified as a general irritant, the structural stability of the benzodioxan ring implies potential persistence in aquatic environments. Therefore, our disposal strategy is built on the Precautionary Principle : we treat this compound as a potential aquatic toxin (H411) and a persistent organic pollutant precursor, necessitating high-temperature incineration rather than simple sewer discharge or landfilling.[1][2]
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream. This compound is typically a viscous oil or low-melting solid.[1][2]
| Property | Specification | Implications for Disposal |
| CAS Number | 2164-50-3 | Unique identifier for waste manifesting.[1][2] |
| Physical State | Viscous Liquid / Oil | Requires leak-proof secondary containment; do not dispose of in solid trash.[1][2] |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Do NOT attempt to dilute with water for drain disposal. Use organic solvents for rinsing. |
| Incompatibilities | Strong Oxidizing Agents | Segregate strictly from nitric acid, perchlorates, and peroxides to prevent exothermic decomposition. |
| Hazard Class | Irritant (Skin/Eye); Aquatic Toxicity (Potential) | Waste code assignment often defaults to D001 (Ignitable) if in solvent, or general toxic organic.[2] |
Step-by-Step Disposal Protocols
Protocol A: Bulk Reagent Disposal (Expired or Surplus)
For pure chemical or concentrated stock solutions (>50 mL).[1][2]
-
Segregation: Isolate the container. Do not mix with halogenated solvents (like chloroform) unless the compound was already dissolved in them. This reduces the cost of incineration.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid standard LDPE wash bottles which may degrade over long-term contact with concentrated oils.[1]
-
Labeling: Affix a hazardous waste label.
-
Transfer: Pour the substance into the waste container using a funnel to prevent dripping.
-
Manifesting: Designate for High-Temperature Incineration . This ensures the destruction of the stable dioxane ring system.
Protocol B: Trace Residue & Glassware Cleaning
For reaction flasks, vials, and syringes.[1][2]
-
Solvent Choice: The compound is lipophilic. Water is ineffective. Use Acetone or Ethanol for the primary rinse.
-
Triple Rinse Procedure:
-
Wash 1: Add solvent (10% of vessel volume). Swirl vigorously. Decant into "Non-Halogenated Organic Waste."
-
Wash 2: Repeat.
-
Wash 3: Repeat.
-
-
Final Step: Once triple-rinsed, the glassware can be washed with detergent and water in the standard lab sink. The trace solvent residue effectively solvates the benzodioxan derivative, moving the hazard into the liquid waste stream rather than the municipal water system.
Protocol C: Spill Management
Immediate response logic.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Absorb: Do not use paper towels (flammability risk). Use Vermiculite or Calcined Clay (Speedy Dry).
-
Collect: Scoop the saturated absorbent into a wide-mouth jar. Label as "Solid Debris Contaminated with 2-(1,4-Benzodioxan-2-yl)ethanol."[1][2]
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream. This self-validating system ensures no decision is left to guesswork.
Figure 1: Decision matrix for segregating benzodioxan-derivative waste streams to ensure regulatory compliance and environmental safety.[1][2]
Regulatory & Compliance Context
-
EPA/RCRA Coding: While 2-(1,4-Benzodioxan-2-yl)ethanol is not explicitly P-listed or U-listed, it defaults to the characteristic waste codes of the solvent it is dissolved in (e.g., D001 for ignitable solvents).[1][2] If pure, it should be coded as a "Non-Regulated Chemical Waste" but managed as hazardous due to the lack of chronic toxicity data.
-
Drain Disposal: Strictly PROHIBITED . The lipophilicity (LogP ~1.5) suggests it will adsorb to organic matter in sewage sludge rather than degrading, posing a risk of bioaccumulation.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 23496530, 2-(1,4-Dioxan-2-yl)ethanol. Retrieved February 27, 2026, from [Link][1][2]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Benzodioxole and Dioxane Derivatives. Retrieved February 27, 2026, from [Link][1][2]
Sources
Personal protective equipment for handling 2-(1,4-Benzodioxan-2-yl)ethanol
An authoritative, scientifically grounded approach to laboratory safety goes beyond simply listing rules; it requires a mechanistic understanding of the chemicals involved. As researchers and drug development professionals, handling building blocks like 2-(1,4-Benzodioxan-2-yl)ethanol (CAS: 62590-71-0)[1] demands a rigorous, self-validating safety protocol.
This compound, characterized by a lipophilic benzodioxane moiety attached to an ethanol group, is a critical intermediate in the synthesis of alpha-adrenoreceptor and serotonin (5-HT) receptor ligands[2]. While highly valuable in medicinal chemistry, its physicochemical properties necessitate strict operational and environmental controls.
Here is your comprehensive, step-by-step technical guide to the personal protective equipment (PPE), handling workflows, and disposal logistics for 2-(1,4-Benzodioxan-2-yl)ethanol.
Chemical Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. The benzodioxane ring imparts lipophilicity, allowing the compound to readily penetrate the stratum corneum of the skin, while the primary alcohol group acts as a localized irritant to mucosal membranes.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data / Classification | Scientific Rationale & Operational Impact |
| Chemical Identity | 2-(1,4-Benzodioxan-2-yl)ethanol (C₁₀H₁₂O₃) | MW: 180.20 g/mol . The dual ether/alcohol functionality dictates its solubility and reactivity[1]. |
| Flammability | Combustible Liquid (H227) | Forms explosive mixtures with air upon intense heating. Requires isolation from open flames and strong oxidizers[3]. |
| Toxicity / Irritation | Skin/Eye Irritant (H315, H319) | Lipophilic nature facilitates dermal absorption; disrupts the lipid bilayer of the cornea upon direct contact[4]. |
| Environmental | Insoluble in Water | Sinks in aqueous environments; resists rapid degradation in standard wastewater treatment plants[3]. |
The PPE Matrix: Mechanistic Barrier Protection
Standard laboratory attire is insufficient. Every piece of PPE must be selected based on the specific permeation and reactivity profile of substituted benzodioxanes.
Table 2: Required PPE and Mechanistic Rationale
| Protection Zone | Required Equipment | Mechanistic Rationale (The "Why") |
| Ocular/Face | ANSI Z87.1 / EN166 Compliant Safety Goggles | Safety glasses with side shields are inadequate against vapor accumulation. Snug-fitting goggles prevent aerosolized alcohol from interacting with ocular mucosa[4]. |
| Dermal (Hands) | Nitrile Gloves (Minimum 6-mil thickness) | Latex offers poor resistance to organic ethers and alcohols. Nitrile provides a robust chemical barrier against the lipophilic benzodioxane ring. Double-gloving is recommended during scale-up. |
| Dermal (Body) | Flame-Resistant (FR) Lab Coat & Full-length trousers | Because the compound is a combustible liquid (H227), standard cotton/poly blends pose a melt-hazard in the event of a flash fire[3]. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Routine handling does not require a respirator if kept at room temperature. However, if the protocol requires heating, vapors become heavier than air and can spread along floors, necessitating strict fume hood containment. |
Standard Operating Procedure (SOP): Handling Workflow
Trustworthy protocols are self-validating. Follow this step-by-step methodology to ensure zero-exposure handling during synthetic applications.
Phase 1: Pre-Operational Setup
-
Purge the Environment: Ensure the fume hood is clear of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, permanganates) and concentrated acids[4].
-
Verify Ventilation: Confirm the fume hood sash is positioned at the certified operational height.
-
Equipment Grounding: If transferring large volumes (>1 Liter) in a dry environment, ground all metal receiving vessels to prevent static discharge, which can ignite combustible vapors[5].
Phase 2: Execution & Transfer
-
Inert Atmosphere (Optional but Recommended): If the compound is being heated or used in an air-sensitive coupling reaction, flush the reaction vessel with Nitrogen or Argon.
-
Volumetric Transfer: Use glass or PTFE (Teflon) syringes for transfer. Avoid standard plastic syringes with rubber plungers, as the organic nature of the chemical can leach plasticizers or degrade the rubber over time.
-
Thermal Control: Never heat the compound using an open flame. Utilize a digitally controlled oil bath or heating mantle. Remember that intense heating generates vapors that can form explosive mixtures with ambient air.
Phase 3: Post-Handling Decontamination
-
Surface Cleaning: Wipe down the fume hood deck and any shared equipment with a mild solvent (e.g., isopropanol) followed by a soap and water wash.
-
Glove Disposal: Remove gloves using the "glove-in-glove" technique to avoid secondary dermal exposure. Dispose of them immediately in solid hazardous waste.
Emergency Response & Spill Management
In the event of an accidental release, immediate and structured action is required. Do not use combustible materials like sawdust to absorb spills of combustible liquids[4].
Workflow for 2-(1,4-Benzodioxan-2-yl)ethanol spill containment and exposure response.
Exposure Protocols:
-
Dermal Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes. Do not use harsh solvents to clean the skin, as this strips natural lipid barriers and accelerates chemical absorption[3][4].
-
Ocular Contact: Rinse immediately with plenty of water, holding the eyelids open, for a strict minimum of 15 minutes. Seek medical attention immediately[4].
Environmental Logistics & Waste Disposal
Because 2-(1,4-Benzodioxan-2-yl)ethanol is insoluble and sinks in water, it poses a persistent threat if introduced into municipal plumbing[3].
-
Segregation: Collect all liquid waste in a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).
-
Categorization: Classify the waste as Non-Halogenated Organic Solvent (unless it has been mixed with chlorinated solvents during the reaction).
-
Solid Waste: Contaminated PPE, Kimwipes, and inert spill absorbents (sand, silica gel) must be placed in a sealed, labeled solid hazardous waste bin[4].
-
Final Disposition: Disposal must be executed strictly through an approved, licensed hazardous waste disposal plant, typically via high-temperature incineration[3].
References
-
Chemchart. 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from:[Link]
-
Sigma-Aldrich. SAFETY DATA SHEET: 6-Bromo-1,4-benzodioxane. Retrieved from: [Link]
Sources
- 1. Buy 2-(1,4-Benzodioxan-2-yl)ethanol | 62590-71-0 [smolecule.com]
- 2. 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
